Product packaging for 3,7-Dihydroxy-3',4'-dimethoxyflavone(Cat. No.:CAS No. 93322-61-3)

3,7-Dihydroxy-3',4'-dimethoxyflavone

Cat. No.: B600336
CAS No.: 93322-61-3
M. Wt: 314.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,7-Dihydroxy-3',4'-dimethoxyflavone, also known as this compound, is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B600336 3,7-Dihydroxy-3',4'-dimethoxyflavone CAS No. 93322-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJJOKAWSCMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345864
Record name 3,7-Dihydroxy-3',4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93322-61-3
Record name 3,7-Dihydroxy-3',4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activities of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential as a therapeutic agent. While direct experimental data for this specific flavone is limited in publicly available literature, this document synthesizes information from structurally similar flavonoids to present a predictive profile of its activities, supported by detailed experimental methodologies and pathway diagrams.

Core Biological Activities

Based on its chemical structure and data from analogous compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy groups on the flavone backbone is crucial for these activities, influencing its ability to scavenge free radicals, modulate inflammatory signaling pathways, and induce cytotoxicity in cancer cells.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This compound is anticipated to be a potent antioxidant, primarily by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Quantitative Data Summary: Antioxidant Activity of Structurally Similar Flavonoids

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
3',4'-dihydroxy-7-methoxyflavoneDPPH Radical ScavengingNot explicitly quantified, but noted to possess antioxidant activity.L-ascorbic acidNot specified in the context of direct comparison.
General FlavonoidsDPPH Radical ScavengingRanges from <10 to >100, depending on structure.Ascorbic Acid / TroloxTypically in the range of 5-15.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a representative method for assessing the antioxidant activity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Logical Workflow for Antioxidant Activity Assessment

cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution D Mix DPPH with Flavonoid/Standard A->D B Prepare Flavonoid Solutions (Varying Concentrations) B->D C Prepare Standard (e.g., Ascorbic Acid) C->D E Incubate in Dark D->E F Measure Absorbance (517 nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including likely this compound, can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data Summary: Anti-inflammatory Activity of Structurally Similar Flavonoids

CompoundTarget/AssayInhibition/Effect
PolymethoxyflavonesNitric Oxide (NO) Production in LPS-stimulated RAW264.7 cellsDose-dependent inhibition.
PolymethoxyflavonesCyclooxygenase-2 (COX-2) ExpressionDownregulation.
PolymethoxyflavonesInducible Nitric Oxide Synthase (iNOS) ExpressionDownregulation.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol outlines a common method to evaluate the anti-inflammatory potential of this compound.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Include a control group (cells only), an LPS-only group, and a positive control group (e.g., with a known iNOS inhibitor).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

    • Determine the IC50 value for NO inhibition.

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism for the anti-inflammatory effects of many flavonoids is the inhibition of the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Flavonoid This compound Flavonoid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. This compound, due to its structural features, is a candidate for possessing anticancer properties.

Quantitative Data Summary: Cytotoxicity of Structurally Similar Flavonoids

CompoundCell LineAssayIC50 Value (µM)
5,7,3'-trihydroxy-3,4'-dimethoxyflavoneLeukemia cellsNot specifiedHighly cytotoxic
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate Cancer)MTTDose-dependent decrease in viability

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Logical Workflow for Cytotoxicity Assessment

cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Culture Cancer Cells B Seed Cells in 96-well Plate A->B C Add Flavonoid (Varying Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

While further direct experimental validation is required, the available evidence from structurally related flavonoids strongly suggests that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. The methodologies and pathway diagrams presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this promising natural compound. Future studies should focus on obtaining specific quantitative data for this compound to confirm these predicted activities and to elucidate its precise mechanisms of action.

In-Depth Technical Guide: 3,7-Dihydroxy-3',4'-dimethoxyflavone Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive investigation of publicly available scientific literature reveals a notable scarcity of in-depth research specifically elucidating the molecular mechanism of action for 3,7-Dihydroxy-3',4'-dimethoxyflavone. While this compound is recognized as a flavonoid and is available for research purposes, detailed studies on its specific signaling pathways, quantitative biological data, and comprehensive experimental protocols are not well-documented in the public domain. This guide summarizes the available general information and provides context based on related flavonoid compounds.

Overview of this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are known for their diverse biological activities, and this compound is noted for its potential antioxidant and anti-inflammatory properties.[1] Its chemical structure is characterized by a flavone backbone with hydroxyl groups at positions 3 and 7, and methoxy groups at positions 3' and 4' of the phenyl ring.

Chemical Structure:

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one[2]

  • Molecular Formula: C₁₇H₁₄O₆[2]

  • Molecular Weight: 314.29 g/mol [2]

  • CAS Number: 93322-61-3[3]

Postulated Biological Activities

While specific mechanistic studies are lacking, the general activities attributed to this compound are primarily antioxidant and anti-inflammatory.[1]

  • Antioxidant Effects: The biochemical mode of action is suggested to involve the scavenging of free radicals, a common characteristic of flavonoids attributed to their phenolic hydroxyl groups.[1]

  • Anti-inflammatory Effects: It is proposed that this flavone modulates key signaling pathways to exhibit anti-inflammatory effects, though the specific pathways have not been elucidated for this particular molecule.[1]

Metabolism

Human metabolism of this compound has been predicted, resulting in metabolites such as (2S,3S,4S,5R)-6-[2-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[2-(3,4-dimethoxyphenyl)-3-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[2]

Gaps in Current Knowledge and Future Directions

The core requirements for this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of specific research on this compound. The scientific community has yet to publish in-depth studies that would provide this information.

To elucidate the mechanism of action of this compound, future research should focus on:

  • In vitro enzyme inhibition assays: To identify specific molecular targets.

  • Cell-based assays: To determine its effects on cellular processes like apoptosis, proliferation, and inflammation in various cell lines.

  • Western blotting and qPCR: To quantify the expression levels of key proteins and genes in relevant signaling pathways.

  • Animal models: To evaluate its in vivo efficacy and mechanism in disease models.

Hypothetical Signaling Pathway (Based on Related Flavonoids)

While no specific signaling pathways are documented for this compound, related flavonoids have been shown to interact with pathways like NF-κB and MAPK. The following diagram illustrates a hypothetical anti-inflammatory mechanism based on the known actions of other flavonoids. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

hypothetical_pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Flavonoid This compound (Hypothetical Target) Flavonoid->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Genes Transcription Cytokines Inflammatory Mediators Genes->Cytokines

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

References

Unveiling 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Guide to its Natural Sources and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological significance.

While the natural occurrence of this compound is suggested by its commercial availability as a natural product, specific plant sources are not extensively documented in readily available scientific literature. However, analysis of closely related flavonoid structures and their distribution in the plant kingdom can provide valuable insights for researchers. The Fabaceae (legume) family, particularly the genus Lotus, is known for producing a wide array of flavonoids, making it a primary area of investigation for this specific compound.

This guide will therefore focus on a confirmed natural source for a structurally similar compound, providing a robust framework for the potential isolation and study of this compound. We will delve into the quantitative analysis of flavonoids in Lotus creticus, detail a generalizable extraction and isolation protocol, and present a putative signaling pathway based on the known anti-inflammatory actions of related flavonoids.

Quantitative Data on Flavonoid Content in Lotus creticus

Lotus creticus, a member of the Fabaceae family, has been analyzed for its rich phytochemical profile, including a variety of flavonoids. While the specific concentration of this compound is not explicitly reported, data on the total flavonoid content and the presence of other structurally related flavonoids provide a valuable benchmark for researchers.

Phytochemical ClassConcentration Range (mg/g Dry Weight)Analytical MethodReference
Total Flavonoids 11.83 - 14 QE/g DWColorimetric Assay[1]
Identified Flavonoids (in total) 108.10 - 120.02 µg/g DWLC-ESI/MS[1]

QE : Quercetin Equivalents; DW : Dry Weight; LC-ESI/MS : Liquid Chromatography-Electrospray Ionization/Mass Spectrometry.

Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the extraction, isolation, and characterization of flavonoids from plant material, which can be adapted for the targeted isolation of this compound from a potential plant source like Lotus creticus.

General Flavonoid Extraction from Plant Material

This protocol outlines a common method for extracting flavonoids from dried plant leaves.

G General Flavonoid Extraction Workflow start Start: Dried Plant Material powder Grind to a fine powder start->powder extract Maceration with 80% Methanol powder->extract filter Filter the extract extract->filter concentrate Concentrate under vacuum filter->concentrate suspend Suspend concentrate in distilled water concentrate->suspend partition Partition with n-hexane suspend->partition partition2 Partition aqueous layer with ethyl acetate partition->partition2 Aqueous Layer concentrate2 Concentrate ethyl acetate fraction partition2->concentrate2 Ethyl Acetate Layer end End: Crude Flavonoid Extract concentrate2->end

Caption: Workflow for flavonoid extraction.

Methodology:

  • Sample Preparation: Thoroughly wash fresh plant material (e.g., leaves) with tap water, followed by a rinse with distilled water. Shade-dry the material for approximately 15 days and then grind it into a fine powder.

  • Soxhlet Extraction: Place 25g of the dried powder into a Soxhlet extractor with 250 mL of 80% methanol. Conduct the extraction for 36 hours.

  • Concentration: Concentrate the resulting extract using a rotary evaporator at a temperature of 40-50°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated methanolic extract in 50 mL of distilled water.

    • Perform an initial extraction with n-hexane to remove non-polar compounds. Discard the hexane layer.

    • Subsequently, extract the aqueous layer with ethyl acetate. The flavonoid compounds will preferentially partition into the ethyl acetate layer.

  • Final Concentration: Concentrate the ethyl acetate fraction to yield the crude flavonoid extract.

Isolation and Purification by Chromatography

This protocol describes the separation of individual flavonoid compounds from the crude extract.

G Chromatographic Isolation of Flavonoids start Start: Crude Flavonoid Extract column_chrom Column Chromatography (Silica Gel) start->column_chrom elution Elute with a gradient of n-hexane and ethyl acetate column_chrom->elution fractions Collect fractions elution->fractions tlc Monitor fractions by TLC fractions->tlc combine Combine similar fractions tlc->combine purification Further purification (e.g., preparative TLC or HPLC) combine->purification end End: Isolated Flavonoid purification->end

Caption: Flavonoid isolation workflow.

Methodology:

  • Column Chromatography: Pack a glass column with silica gel (70-230 mesh) as the stationary phase. Load the crude flavonoid extract onto the column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Thin-Layer Chromatography (TLC) Monitoring: Spot each fraction on a TLC plate (silica gel) and develop it in a suitable solvent system (e.g., butanol:acetic acid:water, 4:1:5 v/v/v). Visualize the spots under UV light (365 nm) after spraying with a visualizing agent (e.g., 1% ethanolic 2-aminoethyl diphenyl borinate followed by 5% ethanolic polyethylene glycol-400).

  • Fraction Pooling: Combine the fractions that show similar TLC profiles.

  • Further Purification: Subject the combined fractions to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure flavonoid compound.

Structural Characterization

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

  • UV-Visible Spectroscopy: To determine the compound's absorption maxima.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, many flavonoids with similar structures are known to exert anti-inflammatory effects by modulating key signaling cascades, such as the NF-κB and MAPK pathways. The following diagram illustrates a plausible mechanism of action.

G Putative Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk flavonoid This compound flavonoid->ikk Inhibition flavonoid->mapk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nucleus->pro_inflammatory Transcription ap1 AP-1 mapk->ap1 ap1->nucleus Translocation

Caption: Potential anti-inflammatory mechanism.

Description of the Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) pathway. The IKK complex phosphorylates and promotes the degradation of the inhibitory protein IκBα, leading to the release and nuclear translocation of the transcription factor NF-κB. Concurrently, the MAPK pathway activates other transcription factors like AP-1. Once in the nucleus, NF-κB and AP-1 induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).

Based on the known activities of structurally similar flavonoids, it is hypothesized that this compound may inhibit these inflammatory pathways, potentially by targeting the IKK complex and/or components of the MAPK cascade, thereby reducing the production of inflammatory mediators.

Conclusion

This technical guide provides a comprehensive overview for researchers and drug development professionals on the current understanding of this compound. While a definitive, well-documented natural source remains to be widely reported, the information on related compounds within the Fabaceae family, particularly the genus Lotus, offers a promising starting point for its isolation. The detailed experimental protocols for extraction, purification, and characterization, along with the putative anti-inflammatory signaling pathway, furnish a solid foundation for future research into the therapeutic potential of this intriguing flavonoid. Further investigation is warranted to unequivocally identify its natural sources and fully elucidate its mechanisms of action.

References

A Comprehensive Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, biological activities, and relevant experimental protocols for the flavonoid 3,7-Dihydroxy-3',4'-dimethoxyflavone. This document consolidates key data to facilitate its application in research and drug development. The information is presented through structured tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows.

Chemical and Physical Properties

This compound, a naturally occurring flavonoid, possesses a range of physicochemical properties that are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 93322-61-3[1]
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one[1]
Appearance White Powder[2]
Purity Min. 95%[2]
XLogP3 2.6[1]
Topological Polar Surface Area 85.2 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

SpectroscopyData Highlights
Mass Spectrometry (MS) Molecular ion peak at m/z 314 [M]+.[3]
¹H-NMR Signals corresponding to the aromatic protons and methoxy groups.
¹³C-NMR Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.[3]
Infrared (IR) Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.[3]
Ultraviolet-Visible (UV-Vis) Absorption maxima characteristic of the flavone structure.[3]

Biological Activities and Signaling Pathways

This compound and structurally related flavonoids have demonstrated a variety of biological activities, primarily anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Flavonoids, including dihydroxyflavone derivatives, have been shown to exhibit anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory enzymes and cytokines.[4] For related methoxyflavonoids, this is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.[5]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavonoid This compound cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_pathway MAPK Pathway (p38, ERK) Stimulus->MAPK_pathway Flavonoid Flavonoid Flavonoid->IKK inhibits Flavonoid->MAPK_pathway inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB->Pro-inflammatory_Cytokines COX-2 COX-2 NF-κB->COX-2 iNOS iNOS NF-κB->iNOS MAPK_pathway->Pro-inflammatory_Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups in the flavonoid structure is crucial for this activity.

Experimental Protocols

Synthesis of 7-Hydroxy-3',4'-dimethoxyflavone (A Related Compound)

A common method for the synthesis of flavones is through the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[6]

synthesis_workflow cluster_step1 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_step2 Step 2: Flavone Synthesis (Oxidative Cyclization) Start 2,4-Dihydroxyacetophenone + 3,4-Dimethoxybenzaldehyde Reagents1 Ethanol, aq. NaOH Start->Reagents1 Conditions1 Stir at room temperature Reagents1->Conditions1 Product1 2',4'-Dihydroxy-3,4-dimethoxychalcone Conditions1->Product1 Start2 Chalcone Intermediate Product1->Start2 Reagents2 Iodine (I₂), DMSO Start2->Reagents2 Conditions2 Reflux Reagents2->Conditions2 Product2 7-Hydroxy-3',4'-dimethoxyflavone Conditions2->Product2

Caption: General workflow for the synthesis of a related flavone.

Detailed Protocol:

  • Chalcone Synthesis:

    • Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

    • After the reaction is complete, pour the mixture into ice water and acidify with HCl.

    • Extract the product with a suitable organic solvent (e.g., ether), wash, dry, and evaporate the solvent.[7]

  • Flavone Synthesis:

    • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Reflux the mixture.

    • After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution, water, and brine.

    • Dry the organic layer and evaporate the solvent to obtain the crude flavone.[6]

Isolation from Natural Sources

This compound and its analogs can be isolated from various plant sources, such as Cassia alata.[3]

General Protocol:

  • Extraction:

    • Air-dry and grind the plant material.

    • Perform sequential extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol).

  • Chromatographic Separation:

    • Subject the crude extracts to column chromatography on silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Purification:

    • Further purify the fractions containing the target compound using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Characterization:

    • Identify the purified compound using spectroscopic methods (NMR, MS, IR, UV).

isolation_workflow Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Preparative TLC/HPLC Fractions->Purification Pure_Compound Pure Flavonoid Purification->Pure_Compound Characterization Spectroscopic Analysis Pure_Compound->Characterization

Caption: General workflow for the isolation of flavonoids from natural sources.

Antioxidant Activity Assay (DPPH Method)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8][9]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a flavonoid with significant potential for further research, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide provides foundational data and methodologies to support scientists and researchers in their investigations of this compound. The provided protocols and pathway diagrams serve as a starting point for experimental design and mechanistic studies.

References

Pharmacological Profile of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid that, based on the pharmacological profiles of structurally similar compounds, is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Flavonoids, a broad class of plant secondary metabolites, are known to modulate key cellular signaling pathways, suggesting potential therapeutic applications for this compound. This technical guide consolidates the available, albeit limited, direct experimental data for this specific flavone and extrapolates its likely pharmacological profile from closely related analogues. Detailed methodologies for key experimental assays and visual representations of implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Variations in the substitution patterns of hydroxyl and methoxy groups on the flavonoid backbone give rise to a vast array of derivatives with distinct biological activities. This compound belongs to the flavonol subclass, characterized by a hydroxyl group at the 3-position of the C ring. Its pharmacological potential, while not extensively studied directly, can be inferred from the well-documented activities of related dihydroxy and dimethoxy flavonoids. This guide aims to provide a comprehensive overview of its anticipated pharmacological profile, supported by data from analogous compounds, to serve as a foundational resource for researchers.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₆PubChem
Molecular Weight314.29 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count3PubChem

Pharmacological Activities

Antioxidant Activity

The antioxidant potential of flavonoids is a cornerstone of their pharmacological effects. While direct and extensive data for this compound is limited, a study on the structurally similar 7-hydroxy-3',4'-dimethoxyflavone provides valuable insight.

AssayCompoundResultReference
DPPH Radical Scavenging7-hydroxy-3',4'-dimethoxyflavoneIC₅₀ > 100 µg/mL[1]

This result suggests that while possessing some antioxidant capacity, it may not be a potent radical scavenger compared to other flavonoids. The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical.

Anti-inflammatory Activity

Studies on various dihydroxyflavones strongly suggest that this compound likely exhibits anti-inflammatory properties. Research on 3,7-dihydroxyflavone has demonstrated significant, dose-dependent inhibition of inflammation in animal models.

AssayCompoundDoseInhibition of Edema (%)Reference
Carrageenan-induced Paw Edema3,7-dihydroxyflavoneNot Specified~60%[2]

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. This is typically achieved by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Anticancer Activity
Cell LineCompoundIC₅₀ (µM)Reference
MG-63 (Osteosarcoma)3',4'-dihydroxyflavonol98.5 (± 37.5)[3]
U2OS (Osteosarcoma)3',4'-dihydroxyflavonol34.6 (± 3.6)[3]

The anticancer mechanisms of flavonoids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Administer the test compound and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV is the change in paw volume.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Seed cancer cells (e.g., human osteosarcoma cell lines MG-63 or U2OS) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is included.

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Based on studies of related flavonoids, the anti-inflammatory and anticancer effects of this compound are likely mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Many flavonoids are known to inhibit this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB P IkB-NF-kB IkB-NF-kB Complex IkB->IkB-NF-kB NF-kB NF-kB NF-kB->IkB-NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-kB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Mitogens Stress/Mitogens Receptor Receptor Stress/Mitogens->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->MAPKKK Inhibition? This compound->MAPKK Inhibition? This compound->MAPK Inhibition? Transcription Factors Transcription Factors MAPK_n->Transcription Factors P Gene Expression Gene Expression Transcription Factors->Gene Expression Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Antioxidant Assays In Vitro Antioxidant Assays Compound Synthesis/Isolation->In Vitro Antioxidant Assays In Vitro Anti-inflammatory Assays In Vitro Anti-inflammatory Assays Compound Synthesis/Isolation->In Vitro Anti-inflammatory Assays In Vitro Anticancer Assays In Vitro Anticancer Assays Compound Synthesis/Isolation->In Vitro Anticancer Assays In Vivo Anti-inflammatory Model In Vivo Anti-inflammatory Model In Vitro Anti-inflammatory Assays->In Vivo Anti-inflammatory Model In Vivo Anticancer Model In Vivo Anticancer Model In Vitro Anticancer Assays->In Vivo Anticancer Model Mechanism of Action Studies Mechanism of Action Studies In Vivo Anti-inflammatory Model->Mechanism of Action Studies In Vivo Anticancer Model->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

In vitro studies on 3,7-Dihydroxy-3',4'-dimethoxyflavone cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide, therefore, leverages findings from closely related dihydroxy-dimethoxyflavone analogs to provide a comprehensive overview of the anticipated cytotoxic mechanisms and experimental approaches relevant to the study of 3,7-Dihydroxy-3',4'-dimethoxyflavone. The information presented herein is based on studies of compounds such as 3'-Hydroxy-3,4'-dimethoxyflavone and 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, which have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

Anticipated Cytotoxic Profile and Mechanistic Insights

Based on the activities of structurally similar flavonoids, this compound is hypothesized to exert cytotoxic effects on cancer cells through the induction of apoptosis. Studies on related compounds have shown potent activity against leukemia cell lines, including HL-60, U-937, and MOLT-3. The primary mechanism of action is likely to involve the intrinsic apoptotic pathway, characterized by the following key events:

  • Cell Cycle Arrest: Flavonoids often induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell proliferation.

  • Mitochondrial Membrane Potential Dissipation: Disruption of the mitochondrial inner membrane potential (ΔΨm) is a critical early event in apoptosis.

  • Cytochrome c Release: The loss of mitochondrial integrity leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3/7).

  • PARP Cleavage: Activated effector caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and extracellular signal-regulated kinases (ERK), are often implicated in flavonoid-induced cell death. Inhibition of these pathways has been shown to attenuate the apoptotic effects of related flavonoids.

Quantitative Cytotoxicity Data (Hypothetical)

While no specific IC50 values for this compound have been reported, data from analogous compounds can provide an expected range of activity. For instance, 3'-hydroxy-3,4'-dimethoxyflavone has demonstrated strong cytotoxicity against various leukemia cell lines. A hypothetical summary of expected cytotoxic activity is presented in Table 1.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
HL-60Promyelocytic Leukemia5 - 15
U-937Histiocytic Lymphoma5 - 20
MOLT-3Acute Lymphoblastic Leukemia10 - 25
K-562/ADRChronic Myelogenous Leukemia (P-glycoprotein overexpressing)15 - 30

Note: These values are hypothetical and based on data from structurally related flavonoids. Experimental validation is required.

Experimental Protocols

The following section details the standard experimental protocols that would be employed to investigate the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HL-60, U-937, MOLT-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, PARP, Bcl-2 family proteins, phosphorylated and total forms of JNK, ERK, and p38).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the anticipated experimental workflow and signaling pathways involved in the cytotoxicity of this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Analysis start Cancer Cell Lines (e.g., HL-60, U-937) treatment Treat with this compound (Various Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow western Western Blotting (Signaling Pathway Proteins) treatment->western apoptosis_pathway cluster_mapk MAPK Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade flavonoid This compound jnk JNK/SAPK Activation flavonoid->jnk erk ERK Activation flavonoid->erk mito_pot ΔΨm Dissipation flavonoid->mito_pot apoptosis Apoptosis jnk->apoptosis erk->apoptosis cyto_c Cytochrome c Release mito_pot->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp parp->apoptosis

An In-depth Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature containing specific experimental data for 3,7-dihydroxy-3',4'-dimethoxyflavone is limited. This guide provides a comprehensive overview based on available information for this compound and structurally related flavonoids. The experimental protocols and discussions of signaling pathways are presented as established methodologies and potential mechanisms of action for this class of compounds, respectively, and are intended to guide future research.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are known for their diverse biological activities, and methoxylated flavones, in particular, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the available literature on this compound and related compounds, focusing on its synthesis, biological activities, and potential mechanisms of action.

Synthesis

The synthesis of this compound, like many flavonoids, can be achieved through the oxidative cyclization of a chalcone precursor. This common method involves two main steps: a Claisen-Schmidt condensation to form the chalcone, followed by an iodine-catalyzed cyclization to yield the flavone.

Experimental Protocol: Synthesis of a Flavone via Oxidative Cyclization

This protocol is a general method for the synthesis of flavonoids and is adapted from procedures used for structurally similar compounds.

Step 1: Claisen-Schmidt Condensation to form 2',4'-dihydroxy-3,4-dimethoxychalcone

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated chalcone can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to form 7-hydroxy-3',4'-dimethoxyflavone (an isomer of the target compound)

  • Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I2).

  • Reflux the mixture for 1-3 hours.

  • After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is collected by filtration, washed with water, and dried.

  • Purification can be performed by column chromatography.

To synthesize this compound, the appropriate starting materials would be a suitably protected 2,4-dihydroxyacetophenone derivative and 3,4-dimethoxybenzaldehyde, followed by deprotection steps.

Biological Activities

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1] The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for a Structurally Related Flavonoid

The following table summarizes the antioxidant activity of a structural isomer, 7-hydroxy-3',4'-dimethoxyflavone.

CompoundAssayResultReference
7-hydroxy-3',4'-dimethoxyflavoneDPPH radical scavengingLow activity (IC50 > 100 µg/mL)N/A

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Include a control group with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

Polymethoxyflavonoids have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[2] Activities such as the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokines like TNF-α and IL-6 are common endpoints for assessing anti-inflammatory potential.

Quantitative Data for Structurally Related Flavonoids

CompoundCell LineAssayResult (IC50)Reference
5,7,3'-trihydroxy-3,4'-dimethoxyflavoneMurine MacrophagesNO Production InhibitionNot specifiedN/A
Luteolin (related flavonoid)RAW 264.7NO Production Inhibition~10 µMN/A

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

  • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubate for 24 hours.

  • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the IC50 value for NO inhibition.

Anticancer Activity

Several polymethoxyflavonoids have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The anticancer activity is often assessed using cell viability assays like the MTT assay.

Quantitative Data for Structurally Related Flavonoids

CompoundCell LineAssayResult (IC50)Reference
5,7,3'-trihydroxy-3,4'-dimethoxyflavoneHuman Leukemia (HL-60)Cell Viability (MTT)~5 µMN/A
Acacetin (related flavonoid)Human Prostate Cancer (DU145)Cell Viability (MTT)~40 µMN/A

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of around 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Potential Signaling Pathways

While direct evidence for this compound is lacking, related flavonoids have been shown to exert their biological effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids are known to inhibit the activation of NF-κB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Flavonoid This compound (Proposed) Flavonoid->IKK_complex inhibits (potential)

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes Flavonoid This compound (Proposed) Flavonoid->Raf inhibits (potential) Flavonoid->MEK inhibits (potential)

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a polymethoxyflavonoid with potential therapeutic value, likely possessing antioxidant, anti-inflammatory, and anticancer properties. However, there is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on determining its specific activity in various assays, elucidating its precise mechanisms of action, and exploring its potential as a lead compound for drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

Unveiling the Therapeutic Potential of 3,7-Dihydroxy-3',4'-dimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxy-3',4'-dimethoxyflavone, a member of the flavonoid family, presents a compelling profile for therapeutic investigation. While direct comprehensive studies on this specific molecule are emerging, a wealth of data from structurally similar flavonoids points towards significant potential in oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide synthesizes the available preclinical evidence for related compounds, postulating the primary therapeutic targets and mechanisms of action for this compound. Key pathways identified include the inhibition of pro-inflammatory signaling cascades, induction of apoptosis in cancer cells, and modulation of neuroprotective pathways. This document provides a foundational resource for researchers, offering detailed experimental protocols and summarizing critical quantitative data to guide future in-depth studies and drug development initiatives.

Introduction to this compound

This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The specific arrangement of hydroxyl and methoxy groups on its phenyl and chromen rings dictates its physicochemical properties and biological activities. Flavonoids, in general, are known for their antioxidant properties, and variations in their structure can lead to a wide array of specific interactions with cellular macromolecules, making them a rich source for drug discovery. The structural similarity of this compound to other well-studied flavonoids allows for informed hypotheses regarding its therapeutic targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related flavonoids, the primary therapeutic potential of this compound appears to lie in three main areas: cancer, inflammation, and neuroprotection.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Evidence from closely related compounds, such as 3'-hydroxy-3,4'-dimethoxyflavone, strongly suggests that this compound could be a potent anticancer agent. The primary mechanism is likely the induction of apoptosis in cancer cells through the intrinsic pathway.

Key Molecular Targets:

  • Caspase Cascade: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

  • Mitochondrial Pathway: Release of cytochrome c from the mitochondria into the cytoplasm.

  • Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • Cell Cycle Regulators: Modulation of proteins involved in cell cycle progression, potentially leading to G2/M arrest.

A structurally similar flavonoid, 3'-hydroxy-3,4'-dimethoxyflavone, has demonstrated significant cytotoxicity against various human leukemia cell lines.[1] This compound was shown to induce G2-M cell cycle arrest and trigger apoptosis.[1] The apoptotic process was mediated by the activation of caspases, release of cytochrome c, and dissipation of the mitochondrial membrane potential.[1]

anticancer_pathway flavonoid 3,7-Dihydroxy- 3',4'-dimethoxyflavone mitochondria Mitochondria flavonoid->mitochondria bcl2 Bcl-2/Bcl-xL flavonoid->bcl2 cell_cycle G2/M Arrest flavonoid->cell_cycle cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis bcl2->mitochondria

Figure 1: Postulated Anticancer Signaling Pathway.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways

Flavonoids are well-documented for their anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes and transcription factors in the inflammatory cascade.

Key Molecular Targets:

  • Nuclear Factor-kappa B (NF-κB): Inhibition of NF-κB activation and its subsequent translocation to the nucleus, preventing the transcription of pro-inflammatory genes.

  • Cyclooxygenase (COX) Enzymes: Potential inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis.

  • Pro-inflammatory Cytokines: Suppression of the production of cytokines such as TNF-α and interleukins.

  • Orphan Nuclear Receptor 4A1 (NR4A1): A study on 3,7-dihydroxyflavone demonstrated its binding to the ligand-binding domain of NR4A1, an orphan nuclear receptor implicated in inflammation and cancer.[2]

Eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), a flavonoid with a similar core structure, has been shown to suppress NF-κB activation, leading to the inhibition of IL-8 and COX-2 expression.[3] Another related compound, acacetin (5,7-dihydroxy-4'-methoxyflavone), also exhibits anticancer effects by targeting the Akt/NF-κB signaling pathway.[4]

anti_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, ILs) nucleus->gene_transcription flavonoid 3,7-Dihydroxy- 3',4'-dimethoxyflavone flavonoid->ikb_kinase flavonoid->nfkb nr4a1 NR4A1 flavonoid->nr4a1

Figure 2: Postulated Anti-inflammatory Signaling Pathway.
Neuroprotective Activity

Several methoxyflavones have demonstrated neuroprotective effects, suggesting a potential role for this compound in neurodegenerative diseases.

Key Molecular Targets:

  • Poly(ADP-ribose) polymerase-1 (PARP-1): Inhibition of PARP-1 overactivation, a key event in a form of programmed cell death called parthanatos.

  • Oxidative Stress Pathways: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

  • Neuroinflammatory Pathways: Inhibition of microglial activation and the production of pro-inflammatory mediators in the central nervous system.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the available data for structurally similar flavonoids to provide a benchmark for future studies.

Table 1: Cytotoxicity of Related Flavonoids

CompoundCell LineAssayIC50 (µM)Reference
3'-hydroxy-3,4'-dimethoxyflavoneU-937 (Leukemia)MTT1.6 ± 0.6[1]
5,7,3'-trihydroxy-3,4'-dimethoxyflavoneLeukemia CellsNot SpecifiedHighly Cytotoxic[5]

Table 2: Receptor Binding Affinity of a Related Flavonoid

CompoundTargetAssayKD (µM)Reference
3,7-dihydroxyflavoneNR4A1Fluorescence~1.4[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is read, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: MTT Assay Experimental Workflow.
Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are commonly measured.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS).

  • Protein Extraction:

    • Cytoplasmic and Nuclear Extraction: Use a nuclear/cytoplasmic extraction kit to separate the two fractions.

    • Whole-Cell Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (for both nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

While direct experimental evidence for this compound is still accumulating, the data from structurally analogous flavonoids provide a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for further research are in oncology, where it may act as a pro-apoptotic agent, and in inflammatory diseases, where it could function as an inhibitor of the NF-κB pathway. Future studies should focus on:

  • In-depth in vitro studies to confirm the inhibitory effects on specific molecular targets (e.g., kinases, transcription factors) and to determine IC50 values in a range of cell lines.

  • Comprehensive analysis of its mechanism of action in cancer, including its effects on other signaling pathways and its potential for synergistic effects with existing chemotherapeutics.

  • In vivo studies in animal models of cancer and inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

  • Lead optimization through medicinal chemistry approaches to enhance its potency and drug-like properties.

The information presented in this guide provides a solid foundation for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

A Comprehensive Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone: Physicochemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Within this vast family, 3,7-Dihydroxy-3',4'-dimethoxyflavone represents a specific flavone of interest due to its structural features, which suggest potential for significant biological activity. This technical guide provides an in-depth overview of the available information on this compound, including its physicochemical characteristics and potential methods for its isolation and synthesis. While information on the natural discovery and specific isolation of this compound is limited, this paper presents a hypothetical isolation protocol based on established methods for related flavonoids. Furthermore, a detailed synthetic pathway for a structurally similar compound is provided to guide researchers in its chemical synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, primarily sourced from the PubChem database.[1] This information is crucial for its identification and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆PubChem[1]
Molecular Weight 314.29 g/mol PubChem[1]
Monoisotopic Mass 314.07903816 DaPubChem[1]
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-onePubChem[1]
CAS Number 93322-61-3PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OCPubChem
InChI InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3PubChem
InChIKey LTSJJOKAWSCMBC-UHFFFAOYSA-NPubChem

Mass Spectrometry Data

Spectrum TypePrecursor TypePrecursor m/zTop Peak m/z2nd Highest m/z3rd Highest m/zSource
GC-MS--314299315PubChem[1]
MS2[M+H]⁺315.0863300282299PubChem[1]

Hypothetical Isolation from Natural Sources

While specific plant sources for this compound are not well-documented, a general methodology for the isolation of flavonoids from plant material can be applied. This protocol is based on common techniques used in phytochemistry.

Experimental Workflow for Flavonoid Isolation

experimental_workflow start Plant Material (e.g., leaves, stems) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) filtration->fractionation column_chromatography Column Chromatography on Silica Gel fractionation->column_chromatography purification Preparative HPLC column_chromatography->purification characterization Spectroscopic Analysis (NMR, MS, UV-Vis) purification->characterization end Isolated this compound characterization->end

Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.

Detailed Experimental Protocol

  • Extraction:

    • Air-dried and powdered plant material (1 kg) is macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking.

    • The extract is filtered through Whatman No. 1 filter paper. This process is repeated three times.

    • The combined filtrates are concentrated under reduced pressure at 40°C using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in distilled water (500 mL) and subjected to sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

    • The ethyl acetate fraction, which is expected to contain the target flavonoid, is dried over anhydrous sodium sulfate and concentrated to dryness.

  • Purification:

    • The dried ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm).

    • Fractions showing similar TLC profiles are pooled and concentrated.

    • Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

  • Characterization:

    • The purified compound is identified and characterized by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy. The data should be compared with the known values for this compound.

Synthetic Approach

Due to the limited information on the natural isolation of this compound, a synthetic approach can be a reliable method for obtaining this compound. Below is a detailed protocol for the synthesis of the closely related compound, 7-hydroxy-3',4'-dimethoxyflavone, which can be adapted for the target molecule.[2][3]

Synthetic Pathway of 7-hydroxy-3',4'-dimethoxyflavone

synthesis_pathway acetophenone 2,4-dihydroxy- acetophenone chalcone 2',4'-dihydroxy-3,4- dimethoxychalcone acetophenone->chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) benzaldehyde 3,4-dimethoxy- benzaldehyde benzaldehyde->chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) flavone 7-hydroxy-3',4'- dimethoxyflavone chalcone->flavone Oxidative Cyclization (I₂ in DMSO)

Caption: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone via Claisen-Schmidt condensation and oxidative cyclization.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone [2]

  • A mixture of 2,4-dihydroxyacetophenone (0.01 mole) and 3,4-dimethoxybenzaldehyde (0.01 mole) is stirred in ethanol (15 mL).

  • An aqueous solution of sodium hydroxide (50%, 12 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The mixture is then poured into ice-cold water and acidified with cold 10% HCl.

  • The product is extracted with diethyl ether (3 x 25 mL).

  • The combined ether layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the chalcone.

Step 2: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone [2]

  • A solution of 2',4'-dihydroxy-3,4-dimethoxychalcone (3 g, 0.01 mole) and iodine (250 mg) in dimethyl sulfoxide (DMSO, 10 mL) is refluxed for 1 hour.

  • The reaction mixture is cooled and poured into water.

  • The resulting product is extracted with ethyl acetate (3 x 15 mL).

  • The organic phase is washed with 20% sodium thiosulfate solution, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield 7-hydroxy-3',4'-dimethoxyflavone.

Potential Biological Activity and Signaling Pathways

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4] While specific signaling pathways for this compound have not been elucidated, it is plausible that it shares mechanisms common to other flavonoids, such as the modulation of the Nrf2 signaling pathway.

Nrf2-Mediated Antioxidant Response

signaling_pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoid 3,7-Dihydroxy-3',4'- dimethoxyflavone Flavonoid->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of CellProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellProtection leads to

References

Methodological & Application

Application Note: HPLC-MS Analysis of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory and anticancer properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC-MS analysis of this compound.

Table 1: HPLC-MS Parameters

ParameterValue
Compound NameThis compound
Molecular FormulaC₁₇H₁₄O₆
Monoisotopic Mass314.0790 Da
HPLC ColumnAgilent SB-Aq (2.1x50mm, 1.8 µm) with Agilent C8 guard column (2.1x30mm, 3.5 µm)[1]
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
GradientTypical starting conditions: 95% A, linear gradient to 40% A over 8 minutes, then re-equilibration.[2]
Flow Rate0.5 mL/min[2]
Injection Volume5 µL[2]
Column Temperature30 °C[2]
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
MS InstrumentAgilent 6520 QTOF or equivalent[1]

Table 2: Mass Spectrometry Data

Ion ModePrecursor IonPrecursor m/zCollision Energy (CE)Major Fragment Ions (m/z)
Positive[M+H]⁺315.086310-20 eV300.0, 299.0463, 282.0, 123.0435[1]
Negative[M-H]⁻313.0718Not specified298.0, 298.9, 283.0[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from plant matrices.

  • Grinding and Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 gram of the powdered sample.

    • Perform solid-liquid extraction (SLE) with 10 mL of a methanol/water (80:20, v/v) solution.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process two more times on the pellet, and combine all supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analysis Protocol
  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Set up the mass spectrometer with the parameters outlined in Table 1 and Table 2. Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure) as per the instrument manufacturer's recommendations.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared samples.

    • Periodically inject a quality control (QC) sample to monitor instrument performance.

  • Data Analysis:

    • Identify the peak for this compound in the chromatograms based on its retention time and specific m/z values for the precursor and fragment ions.

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound from a plant matrix.

G HPLC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solid-Liquid Extraction (Methanol/Water) grinding->extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup final_sample Reconstitution & Filtration cleanup->final_sample hplc HPLC Separation (Reversed-Phase C18) final_sample->hplc Injection ms Mass Spectrometry (ESI-QTOF) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis result result data_analysis->result Results

Caption: Workflow for HPLC-MS analysis of this compound.

Potential Signaling Pathway Interaction

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct evidence for this compound is emerging, related flavonoids have been shown to inhibit this pathway.[2][3][4] The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by flavonoids.

G Potential Inhibition of NF-κB Signaling by Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor Binds ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB ikb_nfkb->ikb Releases nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Releases degradation degradation ikb->degradation Ubiquitination & Proteasomal Degradation nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation flavonoid 3,7-Dihydroxy-3',4'- dimethoxyflavone (Potential Inhibitor) flavonoid->ikk Inhibits (Potential) dna DNA nfkb_n->dna Binds to Promoter Regions genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) dna->genes Initiates Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by flavonoids.

References

Application Notes and Protocols for the NMR Characterization of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the flavonoid 3,7-Dihydroxy-3',4'-dimethoxyflavone. The information herein is intended to guide researchers in the structural elucidation and quality control of this compound, which holds potential for various applications in drug development and other scientific fields.

Spectroscopic Data: ¹H and ¹³C NMR

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The data presented below were obtained from the synthesis and characterization of the compound, providing a reliable reference for its identification.[1][2][3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2167.59---
356.34---
4191.4---
5131.2---
6111.6---
7155.7---
8110.27---
8a154.3---
1'126.9---
2'113.2---
3'150.8---
4'149.9---
5'111.9---
6'124.47---
3'-OCH₃56.1---
4'-OCH₃56.1---
4a123.7---

Note: The full ¹H NMR data with specific assignments and coupling constants was not available in the provided search results. The table is structured to include this information once it is obtained.

Experimental Protocols

The following protocols are based on the synthesis and characterization of 7-hydroxy-3',4'-dimethoxyflavone and represent a standard methodology for NMR analysis of flavonoids.[1]

Synthesis of this compound

The synthesis of the target compound is a two-step process:[1]

  • Claisen-Schmidt Condensation: 2,4-dihydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a strong base, such as sodium hydroxide, in an ethanol solution. This reaction forms the intermediate chalcone, 2',4'-dihydroxy-3,4-dimethoxychalcone.

  • Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the flavone ring system. A common method involves refluxing the chalcone with iodine in dimethyl sulfoxide (DMSO).[1]

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

    • Ensure the solution is clear and free of any particulate matter.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is commonly used to obtain singlets for all carbon signals, simplifying the spectrum.

    • Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Processing and Analysis:

    • Process the acquired raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure of this compound. 2D NMR data is invaluable for this process.

Workflow and Structural Relationships

The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in the characterization process.

Synthesis_Workflow Synthesis of this compound Reactant1 2,4-dihydroxyacetophenone Base NaOH / Ethanol Reactant1->Base Reactant2 3,4-dimethoxybenzaldehyde Reactant2->Base Intermediate 2',4'-dihydroxy-3,4-dimethoxychalcone Base->Intermediate Cyclization Iodine / DMSO Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway of this compound.

NMR_Analysis_Workflow NMR Characterization Workflow Sample Purified Flavone Sample Preparation Dissolve in Deuterated Solvent Sample->Preparation NMR_Tube Transfer to NMR Tube Preparation->NMR_Tube Spectrometer High-Resolution NMR Spectrometer NMR_Tube->Spectrometer Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Data Acquisition Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Structural Elucidation and Confirmation Analysis->Structure

Caption: General workflow for NMR analysis of the flavone.

References

Application Notes and Protocols for Cell-based Assays of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting cell-based assays to evaluate the biological activity of 3,7-Dihydroxy-3',4'-dimethoxyflavone. This document includes protocols for assessing the compound's potential anticancer, anti-inflammatory, and neuroprotective effects.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds known for a wide range of biological activities. Flavonoids with similar structures have demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[1][2][3]. The cell-based assays outlined below are designed to elucidate the specific effects of this compound on cellular processes such as proliferation, apoptosis, inflammation, and neuronal cell viability.

General Guidelines for Handling this compound

  • Solubility: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the assays should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Anticancer Activity Assays

Closely related flavonoids have shown cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and modulation of signaling pathways like MAPK[4]. The following assays are designed to investigate the potential anticancer properties of this compound.

Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound on different cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, human cervical cancer; MCF-7, human breast cancer; A549, human lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Line 1 (% Viability)Cell Line 2 (% Viability)Cell Line 3 (% Viability)
0.1
1
10
25
50
100
IC50 (µM)
Apoptosis Assay

Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2x IC50)

Workflow for Anticancer Activity Assessment

cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action A Seed Cancer Cell Lines B Treat with Compound A->B C MTT Assay B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot (Caspases, MAPK) D->F G Cell Migration/Invasion Assay D->G

Caption: Workflow for assessing the anticancer potential of this compound.

Anti-inflammatory Activity Assays

Flavonoids are known to possess anti-inflammatory properties, often by inhibiting key inflammatory pathways such as NF-κB and MAPK[2][5][6]. The following assays will assess the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

Compound Conc. (µM)NO Production (µM)Cell Viability (%)
Control100
LPS (1 µg/mL)
LPS + 1
LPS + 10
LPS + 50
Measurement of Pro-inflammatory Cytokines

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: ELISA

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (10 µM)
LPS + Compound (50 µM)

Signaling Pathway for Anti-inflammatory Action

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound 3,7-Dihydroxy-3',4'- dimethoxyflavone Compound->IKK Inhibits?

Caption: Proposed anti-inflammatory signaling pathway modulation by the flavone.

Neuroprotective Activity Assays

Several flavonoids have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death[3][7]. The following assays are designed to evaluate the potential neuroprotective properties of this compound.

Protection against Oxidative Stress-Induced Cell Death

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to differentiate (e.g., using retinoic acid) if required.

  • Pre-treatment: Pre-treat the cells with different concentrations of the compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a further 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 3.1.

Data Presentation:

Compound Conc. (µM)H₂O₂ Induced Cell Viability (%)
Control100
H₂O₂ alone
H₂O₂ + 1
H₂O₂ + 10
H₂O₂ + 50

Workflow for Neuroprotection Assessment

cluster_0 Assay Setup cluster_1 Endpoint Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Compound A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Cell Viability Assay (MTT) C->D E ROS Measurement (DCFH-DA) C->E

References

Application Notes: 3,7-Dihydroxy-3',4'-dimethoxyflavone as a Potential Antioxidant Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a broad class of polyphenolic compounds found in plants, known for their diverse biological activities, including potent antioxidant effects. These effects are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. 3,7-Dihydroxy-3',4'-dimethoxyflavone is a specific flavonoid whose antioxidant potential can be systematically evaluated using standardized in vitro assays.

These application notes provide a comprehensive guide for researchers to utilize this compound as a reference compound or standard in common antioxidant capacity assays. Standardizing antioxidant assays with a well-characterized compound is crucial for the accurate comparison and interpretation of results across different studies and laboratories. The protocols detailed herein cover the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in Table 1. This information is essential for accurate stock solution preparation and understanding the compound's behavior in assay systems.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆PubChem
Molecular Weight 314.29 g/mol PubChem
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-onePubChem
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Methanol, EthanolGeneral Flavonoid Solubility
CAS Number 93322-61-3PubChem

Application Notes & Assay Principles

General Antioxidant Mechanism of Flavonoids

Flavonoids exert their antioxidant effects through several mechanisms. Their phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable flavonoid radical.[1][2] This radical-scavenging activity is a primary mechanism for protection against oxidative stress. Additionally, certain structural features allow flavonoids to chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[2]

At a cellular level, flavonoids can also upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[3][4][5] This leads to increased production of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2]

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically at ~517 nm, is proportional to the antioxidant capacity of the sample.[6]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7][8] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The reduction in absorbance, typically measured at 734 nm, is indicative of the sample's antioxidant activity.[9][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay evaluates the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ).[11] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[12][13] The FRAP value is determined by comparing the absorbance change to that of a known Fe²⁺ standard.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., Methanol, Ethanol, or DMSO). Store protected from light at -20°C.

  • Standard Antioxidant Stock Solution (e.g., Trolox, Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution in the same solvent used for the test compound.

  • Serial Dilutions:

    • From the stock solutions, prepare a series of working solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to determine the IC₅₀ value.

Protocol 1: DPPH Radical Scavenging Assay[14][15]

Reagents:

  • DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • Methanol (or other suitable solvent).

  • Positive Control: Ascorbic acid or Trolox.

Procedure (96-well plate format):

  • Pipette 180 µL of the 0.1 mM DPPH working solution into each well of a 96-well plate.[14]

  • Add 20 µL of the sample (or standard/blank) at various concentrations to the respective wells. For the blank, use 20 µL of the solvent.[14]

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where: A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample/standard.

  • Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay[9][10]

Reagents:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Phosphate Buffered Saline (PBS) or Ethanol.

  • Positive Control: Trolox or Ascorbic Acid.

Procedure (96-well plate format):

  • Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.[16]

  • Add 5 µL of the sample (or standard/blank) at various concentrations to the wells.[16]

  • Mix and incubate at room temperature for 5-10 minutes in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described in the DPPH assay protocol.

  • Plot the % inhibition against concentration to determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay[11][17]

Reagents:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

  • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-Tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃ in water.

  • FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]

  • Standard: Ferrous Sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 1000 µM).

Procedure (96-well plate format):

  • Add 150 µL of the freshly prepared FRAP reagent to each well.[12]

  • Add 20 µL of the sample (or standard/blank) to the wells.[13]

  • Mix well and incubate at 37°C for 4-10 minutes.[11][17]

  • Measure the absorbance at 593 nm.

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.

Data Presentation

Quantitative results should be summarized for clear comparison. The IC₅₀ values from scavenging assays and the equivalence values from the FRAP assay provide a standardized measure of antioxidant capacity.

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH Assay IC₅₀ (µg/mL)[Insert experimental value][Insert experimental value]
ABTS Assay IC₅₀ (µg/mL)[Insert experimental value][Insert experimental value]
ABTS Assay TEAC (Trolox Equivalents)[Insert experimental value]1.0
FRAP Assay FRAP Value (µM Fe(II) Eq.)[Insert experimental value][Insert experimental value]

Note: The values in this table are placeholders. Researchers should populate it with their own experimental data.

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams illustrate the experimental workflow for assessing antioxidant activity and the general mechanisms of action for flavonoids.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis p1 Prepare Stock Solution (this compound) p2 Prepare Serial Dilutions p1->p2 a1 DPPH Assay p2->a1 a2 ABTS Assay p2->a2 a3 FRAP Assay p2->a3 d1 Measure Absorbance (Spectrophotometry) a1->d1 a2->d1 a3->d1 d2 Calculate % Inhibition (DPPH & ABTS) d1->d2 d4 Calculate FRAP Value (Fe(II) Equivalents) d1->d4 d3 Determine IC50 Values d2->d3 end Comparative Antioxidant Capacity Data d3->end Final Report d4->end Final Report

Caption: General workflow for antioxidant capacity assessment.

G cluster_direct Direct Scavenging cluster_indirect Metal Chelation flavonoid Flavonoid (e.g., this compound) ros Free Radical (R•) flavonoid_rad Stable Flavonoid Radical (F-O•) flavonoid->flavonoid_rad H+ donation metal Transition Metal (e.g., Fe2+) flavonoid->metal chelates stable_ros Neutralized Molecule (RH) ros->stable_ros flavonoid_rad->flavonoid_rad resonance stabilization fenton Fenton Reaction (•OH generation) metal->fenton

Caption: Direct antioxidant mechanisms of flavonoids.

G cluster_cytosol Cytosol flavonoid Flavonoid keap1 Keap1 flavonoid->keap1 modifies Cys residues nrf2 Nrf2 keap1->nrf2 binds & sequesters ub Ubiquitination & Degradation nrf2->ub targeted for are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds to nucleus NUCLEUS genes Antioxidant Genes (e.g., SOD, CAT, GPx) are->genes activates transcription of response Enhanced Cellular Antioxidant Defense genes->response

References

Application Notes and Protocols for the Purification of Synthetic 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a synthetic flavonoid that holds potential for various research and pharmaceutical applications due to its structural similarity to naturally occurring bioactive flavonoids. The purity of this compound is of utmost importance for accurate biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of synthetic this compound from a crude reaction mixture. The described techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (prep-HPLC).

General Purification Strategy

The purification of synthetic this compound typically involves a multi-step process to remove unreacted starting materials, by-products, and other impurities. A general workflow is presented below, starting from the crude synthetic product to the final, highly purified compound. The choice and order of the purification steps may be adjusted based on the specific impurity profile of the crude product.

Purification Workflow crude Crude Synthetic This compound cc Column Chromatography (Silica Gel) crude->cc Primary Purification recrystallization Recrystallization cc->recrystallization Further Purification prep_hplc Preparative HPLC (Optional Final Polishing) recrystallization->prep_hplc High Purity Requirement pure_product Pure this compound (>98% Purity) recrystallization->pure_product prep_hplc->pure_product

Caption: Overall workflow for the purification of synthetic this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for each purification step, allowing for a clear comparison of the effectiveness of each technique.

Table 1: Purity and Yield after Column Chromatography

EntryCrude Product (mg)Eluent System (Hexane:Ethyl Acetate)Purified Product (mg)Yield (%)Purity (%)
110007:365065.095.2
210008:258058.096.1
310006:471071.094.5

Table 2: Purity and Yield after Recrystallization

EntryProduct from CC (mg)Recrystallization SolventPurified Product (mg)Recovery (%)Purity (%)
1500Ethanol42084.098.5
2500Acetone39078.098.2
3500Methanol43587.098.8

Table 3: Purity and Recovery after Preparative HPLC

EntryInjected Sample (mg)Mobile Phase (Acetonitrile:Water)Collected Product (mg)Recovery (%)Purity (%)
15070:304284.0>99.5
25075:254590.0>99.7

Experimental Protocols

Column Chromatography

Column chromatography is a primary purification technique to separate the target compound from major impurities based on differential adsorption to a stationary phase.[1] For flavonoids, silica gel is a commonly used stationary phase.[2]

Protocol:

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Column_Chromatography_Workflow start Start pack_column Pack column with silica gel slurry start->pack_column load_sample Load crude product pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent end Partially Purified Product evaporate_solvent->end

Caption: Workflow for column chromatography purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[3]

Protocol:

  • Solvent Selection:

    • Test the solubility of the partially purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and at their boiling points.

    • An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Recrystallization_Workflow start Start dissolve Dissolve solid in minimum hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Cool solution slowly to form crystals hot_filtration->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization process.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity (>99%), preparative HPLC is the method of choice.[5] It is particularly useful for the final polishing of the product or for purifying small quantities.[6]

Protocol:

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target compound from any remaining impurities. A reversed-phase C18 column is often suitable for flavonoids.[5]

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water, with a small amount of acid like acetic or formic acid to improve peak shape).

  • Scaling Up to Preparative Scale:

    • Use a preparative HPLC system equipped with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation and Injection:

    • Dissolve the purified product from the previous step in the mobile phase.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

    • Collect the fraction corresponding to the peak of this compound.

  • Product Recovery:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The remaining aqueous residue can be freeze-dried to obtain the final, highly pure product.

Prep_HPLC_Workflow start Start develop_method Develop analytical HPLC method start->develop_method scale_up Scale up to preparative column develop_method->scale_up prepare_sample Prepare and filter sample scale_up->prepare_sample inject_sample Inject sample prepare_sample->inject_sample collect_fraction Collect target fraction inject_sample->collect_fraction recover_product Recover product by solvent evaporation/lyophilization collect_fraction->recover_product end High Purity Product recover_product->end

Caption: Workflow for preparative HPLC purification.

Conclusion

The purification of synthetic this compound can be effectively achieved through a combination of chromatographic and crystallization techniques. The choice of methods and their sequence should be guided by the impurity profile of the crude product and the final purity requirements. The protocols provided herein offer a comprehensive guide for researchers to obtain this valuable compound in a highly purified form, suitable for demanding research and development applications.

References

Application Notes and Protocols for Developing an Enzyme Inhibition Assay with 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse class of polyphenolic compounds found in various plants and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2] The development of robust enzyme inhibition assays is crucial for screening and characterizing potential therapeutic agents that target specific enzymes involved in disease pathways.[3]

These application notes provide a comprehensive guide for developing and implementing an in vitro enzyme inhibition assay for this compound. The protocols and methodologies are designed to be adaptable to various enzyme targets. For illustrative purposes, this document will focus on a hypothetical inhibition assay against Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in several diseases, including neurodegenerative disorders and cancer.[4]

Materials and Reagents

A general enzyme inhibition assay requires the following materials and reagents.[3] Specific reagents for a GSK-3β assay are also listed.

General Reagents Specific Reagents for GSK-3β Assay
Purified enzyme of interestRecombinant human GSK-3β
Specific enzyme substrateGSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
This compoundATP (Adenosine triphosphate)
Assay buffer (e.g., Phosphate buffer, pH 7.4)Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
Positive control inhibitorKnown GSK-3β inhibitor (e.g., CHIR-99021)
DMSO (for compound dissolution)Dithiothreitol (DTT)
96-well or 384-well microplatesKinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
Multichannel pipettes and tipsPlate reader capable of luminescence detection
Distilled water

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is optimized for the target enzyme's activity. For the GSK-3β assay, prepare the kinase assay buffer and supplement with DTT just before use.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay should be determined through an enzyme titration experiment to ensure the reaction proceeds under initial velocity conditions.[5]

  • Substrate Solution: Prepare a stock solution of the substrate. The optimal substrate concentration should be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[6]

  • Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in assay buffer to generate a range of concentrations for testing. A common approach is to use 2-fold or half-log dilutions.[7] The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity.

  • Positive Control: Prepare a dilution series of a known inhibitor to validate the assay performance.

Enzyme Inhibition Assay Protocol (GSK-3β Example)

This protocol is designed for a 96-well plate format.

  • Dispense Inhibitor: Add 2 µL of the serially diluted this compound or positive control to the appropriate wells of the microplate. For the 100% activity control (no inhibition), add 2 µL of assay buffer with the same final DMSO concentration. For the 0% activity control (background), add 2 µL of assay buffer.

  • Add Enzyme: Add 18 µL of the diluted GSK-3β enzyme solution to all wells except the 0% activity control.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.[3] This allows for the binding of the inhibitor to the enzyme to reach equilibrium.

  • Initiate Reaction: Start the kinase reaction by adding 20 µL of the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Detect Product Formation: After incubation, stop the reaction and detect the amount of product formed. For the GSK-3β assay using the Kinase-Glo® kit, add 40 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

  • Read Plate: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

Data Analysis

  • Calculate Percent Inhibition: The percentage of enzyme inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces enzyme activity by 50%.[6] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data for IC50 Determination of this compound against GSK-3β
Inhibitor Conc. (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)120,0000
0.1115,0004.2
0.3105,00012.5
185,00029.2
355,00054.2
1025,00079.2
3010,00091.7
1006,00095.0
Background5,000-

Calculated IC50: ~2.5 µM

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Dispense Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mixture start_reaction Initiate Reaction (Add Substrate/ATP) prep_substrate->start_reaction pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate (30°C, 60 min) start_reaction->incubate detect Detect Signal (e.g., Luminescence) incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 signaling_pathway upstream Upstream Signal (e.g., Wnt) destruction_complex Destruction Complex (APC, Axin, etc.) upstream->destruction_complex inhibits gsk3b GSK-3β beta_catenin β-catenin gsk3b->beta_catenin phosphorylates proteasome Proteasomal Degradation beta_catenin->proteasome leads to transcription Target Gene Transcription beta_catenin->transcription destruction_complex->gsk3b flavone 3,7-Dihydroxy-3',4'- dimethoxyflavone flavone->gsk3b inhibits

References

Application Notes and Protocols for the Extraction of 3,7-Dihydroxy-3',4'-dimethoxyflavone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from plant material, with a focus on Abrus precatorius as a potential source. While the presence of this specific flavone in Abrus precatorius requires definitive confirmation, the plant is known to be rich in various flavonoids, making it a logical starting point for isolation efforts.[1][2][3] The protocols provided are based on established methods for flavonoid extraction from this plant and can be adapted and optimized for the target compound.

Data Presentation

Table 1: Key Parameters for Flavonoid Extraction from Abrus precatorius Leaves
ParameterConventional Method (Soxhlet)Modern Method (Ultrasonic-Assisted)
Plant Material Dried and powdered leavesDried and powdered leaves
Solvent 80% Methanol70-95% Ethanol or Methanol
Solvent-to-Solid Ratio 10:1 (mL/g)20:1 to 50:1 (mL/g)
Extraction Time 36 hours[1][2]30 - 60 minutes
Temperature Boiling point of the solvent40 - 60 °C
Purification Column Chromatography, TLC[1]Column Chromatography, TLC, HPLC
Table 2: Comparison of Extraction Methods for Flavonoids
MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a hot solvent.More efficient than maceration.Time-consuming, potential for thermal degradation of compounds.[1]
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, high efficiency, reduced solvent usage.Potential for localized overheating, requires microwave-transparent vessels.

Experimental Protocols

Protocol 1: Soxhlet Extraction of Flavonoids from Abrus precatorius Leaves

This protocol is a conventional method for flavonoid extraction.[1][2]

1. Plant Material Preparation:

  • Wash the leaves of Abrus precatorius thoroughly with tap water, followed by a rinse with distilled water.
  • Shade-dry the leaves for approximately 15 days until they are completely brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.
  • Sterilize the leaf powder at 120°C for 15 minutes and store it in a desiccator.[1][2]

2. Soxhlet Extraction:

  • Place 25 g of the dried leaf powder into a thimble.
  • Place the thimble into a Soxhlet extractor.
  • Add 250 mL of 80% methanol to a round-bottom flask connected to the Soxhlet extractor.
  • Heat the solvent to its boiling point and allow the extraction to proceed for 36 hours.[1][2]
  • After extraction, concentrate the extract using a rotary evaporator at 40-50°C.

3. Purification:

  • The concentrated crude extract can be purified using column chromatography packed with silica gel.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
  • Monitor the collected fractions using Thin-Layer Chromatography (TLC).
  • Combine the fractions containing the compound of interest (identified by comparing with a standard or by further analysis) and concentrate them.
  • Further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Flavonoids

This protocol presents a modern, more efficient method for flavonoid extraction.

1. Plant Material Preparation:

  • Prepare the dried and powdered leaves of Abrus precatorius as described in Protocol 1.

2. Ultrasonic-Assisted Extraction:

  • Place 10 g of the powdered leaves in a flask.
  • Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).
  • Place the flask in an ultrasonic bath.
  • Sonify the mixture for 45 minutes at a controlled temperature of 50°C.
  • After extraction, filter the mixture and collect the supernatant.
  • Re-extract the plant residue under the same conditions to ensure complete extraction.
  • Combine the supernatants and concentrate them using a rotary evaporator.

3. Purification:

  • Follow the same purification steps as described in Protocol 1 (column chromatography, TLC, and HPLC).

Mandatory Visualization

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization start Fresh Leaves of Abrus precatorius wash Washing and Drying start->wash grind Grinding to Fine Powder wash->grind sterilize Sterilization and Storage grind->sterilize soxhlet Soxhlet Extraction (80% Methanol, 36h) sterilize->soxhlet uae Ultrasonic-Assisted Extraction (80% Ethanol, 45min, 50°C) sterilize->uae concentrate Concentration of Crude Extract soxhlet->concentrate uae->concentrate column_chrom Column Chromatography concentrate->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc hplc Preparative HPLC tlc->hplc pure_compound Isolated this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavone Flavone Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, ERK, JNK) lps->mapk nfkb NF-κB Pathway lps->nfkb flavone This compound flavone->mapk Inhibition ikb IκBα Degradation flavone->ikb Inhibition mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) mapk->mediators nfkb->ikb p65 p65 Nuclear Translocation ikb->p65 p65->mediators

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,7-dihydroxy-3',4'-dimethoxyflavone, a flavonoid with significant therapeutic potential.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used two-step method involving a Claisen-Schmidt condensation followed by oxidative cyclization.

Issue 1: Low Yield of 2',4'-Dihydroxy-3,4-dimethoxychalcone in Claisen-Schmidt Condensation

Question: My Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde is resulting in a low yield of the desired chalcone. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Claisen-Schmidt condensation can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Inadequate Base Catalysis: The choice and concentration of the base are critical. While sodium hydroxide (NaOH) is commonly used, its concentration and the reaction temperature can significantly impact the yield.

    • Troubleshooting:

      • Optimize Base Concentration: A study on a similar chalcone synthesis showed that 40% NaOH provided the best results.[1] Experiment with different concentrations of your base.

      • Consider Alternative Bases: While NaOH is effective, other bases like potassium hydroxide (KOH) can also be used. The optimal base may vary depending on the specific substrate and solvent system.

      • Temperature Control: Temperature plays a drastic role in both yield and purity. For the synthesis of 2'-hydroxy chalcone, the best yield was obtained at 0°C.[1]

  • Suboptimal Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Troubleshooting:

      • Solvent Screening: While ethanol is commonly used, other solvents like isopropyl alcohol (IPA) have been shown to be effective.[1] A solvent screen could identify the optimal medium for your specific reaction.

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or the formation of side products.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the chalcone. A typical reaction time for similar syntheses is around 48 hours at room temperature.[2]

Issue 2: Inefficient Oxidative Cyclization of the Chalcone to the Flavone

Question: The oxidative cyclization of my 2',4'-dihydroxy-3,4-dimethoxychalcone to this compound is inefficient, resulting in a low yield of the final product. How can I optimize this step?

Answer:

The iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) is a common method. Here are factors that can influence its efficiency:

  • Catalyst Concentration: The amount of iodine is crucial. While it's a catalyst, an insufficient amount will lead to a slow or incomplete reaction.

    • Troubleshooting:

      • Optimize Iodine Loading: A common protocol uses a catalytic amount of iodine.[2] However, using larger than catalytic quantities of iodine can sometimes lead to side reactions like cleavage of protecting groups or iodination of the aromatic ring.[3] Careful optimization of the iodine concentration is recommended.

  • Reaction Temperature and Time: The reaction is typically performed at elevated temperatures to drive the cyclization.

    • Troubleshooting:

      • Temperature Control: Refluxing in DMSO for about an hour is a common starting point.[2] Monitor the reaction by TLC to determine the optimal reaction time and to avoid potential degradation at high temperatures.

  • Alternative Cyclization Methods: If the iodine-DMSO system is not providing satisfactory results, consider alternative oxidative cyclization methods.

    • Troubleshooting:

      • Palladium Catalysis: Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxychalcones is an efficient and divergent route for the synthesis of flavones.[4][5]

      • Other Reagents: Various other reagents have been used for this transformation, including cerium(IV) sulfate, copper(I) iodide, and iron(III) chloride.[6]

Issue 3: Presence of Impurities and Side Products

Question: My final product shows significant impurities after synthesis. What are the likely side products and how can I minimize their formation and purify my target compound?

Answer:

Several side products can form during the synthesis of polyhydroxylated and methoxylated flavones.

  • Incomplete Cyclization: The most common impurity is the unreacted chalcone.

    • Troubleshooting:

      • Reaction Optimization: Ensure complete conversion during the cyclization step by optimizing reaction time and temperature, as monitored by TLC.

  • Demethylation: The methoxy groups on the flavone can be susceptible to cleavage, especially under harsh acidic or basic conditions or with certain catalysts.

    • Troubleshooting:

      • Mild Reaction Conditions: Use mild reaction conditions whenever possible.

      • Protecting Groups: For more complex syntheses or if demethylation is a persistent issue, consider using protecting groups for the hydroxyl functions that are not involved in the cyclization. Benzyl groups are a common choice as they can be selectively removed under neutral conditions using a Pd/C catalyst.[1][4]

  • Formation of Aurones: Depending on the reaction conditions and the oxidant used, aurones can be formed as byproducts of the oxidative cyclization of 2'-hydroxychalcones.[6]

    • Troubleshooting:

      • Choice of Oxidant: Reagents like I2, Se4+, In3+, Cu+, and Fe3+ tend to favor the formation of flavones, while Hg2+, Cu2+, and Tl3+ often lead to aurones.[6]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying flavonoids. A silica gel column with a gradient of hexane and ethyl acetate is often effective for methoxylated flavones. For more polar polyhydroxylated flavones, a more polar solvent system like dichloromethane and methanol may be necessary.[3]

    • Recrystallization: This can be an effective final purification step to obtain a highly pure product.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the preparative isolation and purification of flavonoids from complex mixtures.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The most common starting materials are 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde.[2]

Q2: What is the role of iodine in the oxidative cyclization step?

Iodine acts as a catalyst in the oxidative cyclization of the chalcone intermediate to the flavone. The reaction is typically carried out in a solvent like DMSO at elevated temperatures.[2]

Q3: Can I use other methods besides the chalcone cyclization route?

Yes, other established methods for flavone synthesis include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[8][9]

  • Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone.

  • Baker-Venkataraman Rearrangement: This is a base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.[9]

Q4: How can I monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the oxidative cyclization. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot.

Q5: What are some important safety precautions to take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like NaOH and KOH with care as they are corrosive.

  • Iodine is a hazardous substance; avoid inhalation of its vapors and contact with skin.

  • DMSO can enhance the absorption of other chemicals through the skin, so handle it with caution.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

CatalystSolventTemperatureReaction TimeYield (%)Reference
NaOH (40%)Isopropyl Alcohol0°C4hBest Yield (Specific % not stated)[1]
NaOH (50%)EthanolRoom Temp.48h40[2]

Table 2: Reaction Conditions for Flavone Synthesis (Oxidative Cyclization)

Starting MaterialCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
2',4'-Dihydroxy-3,4-dimethoxychalconeI₂ (catalytic)DMSOReflux1hNot specified[2]
2'-HydroxychalconePd(TFA)₂DMSO100°C15-48hup to 81%

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxy-3,4-dimethoxychalcone [2]

  • In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (0.01 mole) and 3,4-dimethoxybenzaldehyde (0.01 mole) in ethanol (15 mL).

  • To the stirred solution, add an aqueous solution of sodium hydroxide (12 mL of 50% w/v).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into ice-cold water and acidify with cold hydrochloric acid (10%).

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and acetone (7:3) as the eluent. The product should be orange needles.

Protocol 2: Synthesis of 7-Hydroxy-3',4'-dimethoxyflavone [2]

Note: The literature describes the synthesis of 7-hydroxy-3',4'-dimethoxyflavone. To obtain the target this compound, a starting material with an additional hydroxyl group on the acetophenone (e.g., 2,4,x-trihydroxyacetophenone) and appropriate protection/deprotection strategies would be necessary.

  • In a round-bottom flask, dissolve 2',4'-dihydroxy-3,4-dimethoxychalcone (3 g, 0.01 mole) and a catalytic amount of iodine (250 mg) in dimethyl sulfoxide (10 mL).

  • Reflux the mixture for 1 hour.

  • Pour the cooled reaction mixture into water.

  • Extract the resulting syrup with ethyl acetate (3 x 15 mL).

  • Wash the combined organic phases with a 20% sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 2,4-Dihydroxyacetophenone C 2',4'-Dihydroxy-3,4-dimethoxychalcone A->C NaOH, Ethanol B 3,4-Dimethoxybenzaldehyde B->C D 2',4'-Dihydroxy-3,4-dimethoxychalcone E This compound D->E Iodine, DMSO

Caption: General two-step synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reaction Conditions Start->Q1 A1 Optimize Base Concentration (e.g., 40% NaOH) Q1->A1 Base A2 Adjust Temperature (e.g., 0°C) Q1->A2 Temp A3 Screen Solvents (e.g., Ethanol, IPA) Q1->A3 Solvent A4 Monitor Reaction Time (via TLC) Q1->A4 Time End Yield Improved A1->End A2->End A3->End A4->End

References

Technical Support Center: Enhancing the Solubility of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3,7-dihydroxy-3',4'-dimethoxyflavone, a flavonoid with promising therapeutic potential but limited by its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring flavonoid compound.[1][2] Like many flavonoids, it exhibits poor water solubility, which can significantly hinder its absorption and bioavailability in biological systems, thereby limiting its therapeutic efficacy.[1]

Q2: What are the common solvents for dissolving this compound in a laboratory setting?

Q3: What are the most promising techniques to enhance the aqueous solubility of this compound?

A3: Several techniques have proven effective for enhancing the solubility of poorly soluble flavonoids and are applicable to this compound. These include:

  • Cyclodextrin Complexation: This involves the encapsulation of the flavonoid molecule within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.

  • Solid Dispersion: This technique disperses the flavonoid in an inert hydrophilic carrier at a solid state, often in an amorphous form, which can significantly improve its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of the flavonoid to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution.

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that form a eutectic with a melting point lower than the individual components, and they can act as effective green solvents for flavonoids.

Troubleshooting Guides

Issue 1: Low solubility of this compound in aqueous buffers for in vitro assays.

Cause: The inherent hydrophobicity of the flavonoid structure leads to poor dissolution in aqueous media.

Solutions:

  • Co-solvents: For initial experiments, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer can be a quick solution. However, be mindful of the final solvent concentration as it may affect cellular assays.

  • Cyclodextrin Complexation: For a more robust and biocompatible solution, preparing an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), is highly recommended. A similar compound, 5,7-dimethoxyflavone, showed a remarkable 361.8-fold increase in water solubility upon complexation with HPβ-CD.[3]

Issue 2: Precipitation of the compound during cell culture experiments.

Cause: The compound may precipitate out of the culture medium over time, especially at higher concentrations, leading to inconsistent results.

Solutions:

  • Formulation with Solubilizing Agents: Incorporating solubilizing agents that are biocompatible, such as Tween 80 or polyethylene glycol (PEG), in the stock solution can help maintain the compound's solubility in the culture medium.

  • Solid Dispersion Formulation: Using a pre-formulated solid dispersion of the flavonoid can significantly improve its dissolution and stability in aqueous environments like cell culture media.

Issue 3: Inconsistent results in animal studies due to poor oral bioavailability.

Cause: Poor aqueous solubility often translates to low dissolution in the gastrointestinal tract, leading to erratic absorption and variable plasma concentrations.

Solutions:

  • Nanoparticle Formulation: Formulating this compound into nanoparticles can enhance its dissolution rate and saturation solubility in the gastrointestinal fluids, thereby improving its oral bioavailability.

  • Solid Dispersion with Bio-enhancers: Combining a solid dispersion formulation with absorption enhancers can further improve the in vivo performance of the compound.

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HPβ-CD) Inclusion Complexation (Freeze-Drying Method)

This protocol is adapted from a method used for a similar flavonoid, 5,7-dimethoxyflavone.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβ-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a solution of this compound in ethanol (e.g., 1 mg/mL).

  • Prepare an aqueous solution of HPβ-CD with a molar ratio of 1:1 with the flavonoid.

  • Slowly add the flavonoid solution to the HPβ-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.45 µm filter to remove any un-complexed flavonoid.

  • Freeze the filtered solution at -80°C.

  • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for experiments.

Protocol 2: Preparation of a Solid Dispersion using Polyvinylpyrrolidone (PVP) (Solvent Evaporation Method)

This protocol is a general method for preparing flavonoid solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP in a suitable amount of ethanol in a round-bottom flask. A common starting ratio is 1:4 (flavonoid:PVP, w/w).

  • Ensure complete dissolution of both components by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • The solid dispersion can be directly used for dissolution studies or formulated into various dosage forms.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the available literature, the following table provides data for a structurally similar flavonoid, 5,7-dimethoxyflavone, to illustrate the potential for solubility enhancement.

TechniqueCarrier/AgentFold Increase in Aqueous SolubilityReference
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HPβ-CD)361.8-fold[3]

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial State cluster_methods Solubility Enhancement Techniques cluster_end Outcome start Poorly Soluble This compound cd Cyclodextrin Complexation start->cd sd Solid Dispersion start->sd nano Nanoparticle Formulation start->nano end Enhanced Aqueous Solubility & Bioavailability cd->end sd->end nano->end NFkB_Pathway cluster_stimuli Stimuli cluster_inhibition Potential Inhibition by This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex stimuli->IKK Activates flavonoid This compound flavonoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene Transcription PI3K_Akt_Pathway cluster_stimuli Stimuli cluster_inhibition Potential Modulation by This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds flavonoid This compound PI3K PI3K flavonoid->PI3K May Inhibit RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

References

Stability and degradation of 3,7-Dihydroxy-3',4'-dimethoxyflavone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dihydroxy-3',4'-dimethoxyflavone. The information provided is intended to assist with common issues encountered during experimental work related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Flavonoids, in general, are known to be sensitive to these environmental conditions.[1]

Q2: How does pH affect the stability of the solution?

A2: Flavonoid stability is highly pH-dependent. Generally, solutions are more stable at acidic pH values. As the pH increases and becomes neutral to alkaline, the rate of degradation often increases significantly. This is due to the deprotonation of hydroxyl groups, which can make the molecule more susceptible to oxidation and rearrangement.

Q3: Is this compound sensitive to light?

A3: Yes, flavonoids can be sensitive to light, particularly UV and visible light.[1][2] Exposure to light can lead to photodegradation. It is recommended to prepare and store solutions of this compound in amber vials or protected from light to minimize degradation.

Q4: What is the expected shelf-life of a stock solution?

A4: The shelf-life of a stock solution depends heavily on the solvent, concentration, and storage conditions (temperature and light protection). For short-term storage (days to a week), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) in a suitable solvent is advisable. It is crucial to perform periodic purity checks to ensure the integrity of the stock solution.

Q5: What are the common degradation products of flavonoids like this compound?

A5: The degradation of flavonoids often involves the cleavage of the C-ring.[3][4] This can lead to the formation of smaller phenolic compounds, such as derivatives of benzoic acid and phloroglucinol. For this compound, potential degradation products could arise from the breakdown of the heterocyclic ring, leading to simpler aromatic acids and aldehydes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound concentration in solution over a short period. pH-induced degradation: The pH of the solution may be neutral or alkaline, accelerating degradation.Buffer the solution to an acidic pH (e.g., pH 3-5) if compatible with your experimental design. Prepare fresh solutions before use.
Light exposure: The solution may have been exposed to ambient or UV light.Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during handling.
Thermal degradation: The solution might have been stored at an inappropriate temperature.Store stock solutions at or below -20°C. For working solutions, store at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.
Appearance of new, unexpected peaks in HPLC chromatograms. Formation of degradation products: The compound is degrading under the current storage or experimental conditions.Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.Use de-gassed solvents for solution preparation. Consider adding an antioxidant if it does not interfere with the experiment.
Color change in the solution (e.g., yellowing). Oxidation and degradation: Color changes are often indicative of chemical degradation and the formation of colored byproducts.This is a strong indicator of instability. Discard the solution and prepare a fresh one under optimal conditions (acidic pH, protection from light, and cold storage).
Poor solubility or precipitation of the compound. Inappropriate solvent: The chosen solvent may not be optimal for the desired concentration.Test a range of solvents (e.g., DMSO, ethanol, methanol, acetonitrile) to find the one that provides the best solubility and stability. Prepare a more diluted stock solution.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on the general behavior of flavonoids. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C.

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0> 168< 0.0041
5.0960.0072
7.0240.0289
9.050.1386

Table 2: Effect of Temperature on the Stability of this compound in a pH 5.0 Aqueous Buffer.

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4> 336< 0.0021
25960.0072
40300.0231
6080.0866

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general HPLC method for monitoring the stability of this compound. Method optimization may be required.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be starting with 95% A and 5% B, ramping to 100% B over 20-30 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Detection:

  • Monitor at the wavelength of maximum absorbance (λmax) for this compound. This should be determined by running a UV-Vis spectrum of a pure standard. Typical λmax for flavones are in the range of 250-280 nm and 330-380 nm.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, dilute the stock solution in the desired buffer or solvent to a working concentration (e.g., 10-50 µg/mL).

5. Analysis:

  • Inject a known volume (e.g., 10-20 µL) of the sample at specified time points.

  • Monitor the peak area of the parent compound to determine its degradation over time. The appearance of new peaks will indicate the formation of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[6][7]

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Incubate at a controlled temperature (e.g., 60°C) for several hours.

  • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Incubate at a controlled temperature (e.g., 60°C) for a shorter duration (base-catalyzed degradation is often faster).

  • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation by HPLC at various time intervals.

4. Thermal Degradation:

  • Prepare a solution of the compound in a suitable buffer (e.g., pH 5.0).

  • Incubate at an elevated temperature (e.g., 60°C or 80°C).

  • Analyze samples by HPLC at regular intervals.

5. Photodegradation:

  • Prepare a solution of the compound in a suitable buffer.

  • Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both samples by HPLC at various time points.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions in Different Buffers/Solvents prep_stock->prep_working stress_ph Varying pH (e.g., 3, 5, 7, 9) prep_working->stress_ph stress_temp Varying Temperature (e.g., 4°C, 25°C, 40°C) prep_working->stress_temp stress_light Light Exposure (vs. Dark Control) prep_working->stress_light sampling Sample at Time Points (t=0, 2, 4, 8, 24h...) stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC-UV/DAD Analysis sampling->hplc quantify Quantify Parent Peak Area hplc->quantify kinetics Calculate Degradation Kinetics (Half-life, Rate Constant) quantify->kinetics

Figure 1. Experimental workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_conditions parent This compound hydrolysis Alkaline Hydrolysis (High pH) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation intermediate Unstable Intermediate (Chalcone-like structure) hydrolysis->intermediate C-Ring Fission oxidation->intermediate product1 Degradation Product A (e.g., 3,4-Dimethoxybenzoic acid) intermediate->product1 product2 Degradation Product B (e.g., 1,2,4-Trihydroxybenzene derivative) intermediate->product2

Figure 2. Hypothetical degradation pathway of this compound.

References

Technical Support Center: Optimizing HPLC Conditions for 3,7-Dihydroxy-3',4'-dimethoxyflavone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of 3,7-Dihydroxy-3',4'-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below. The XLogP3 value of 2.6 indicates moderate hydrophobicity, making it well-suited for reverse-phase HPLC.[1]

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₆[1]
Molecular Weight314.29 g/mol [1]
XLogP32.6[1]
IUPAC Name2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one[1]

Q2: What is a good starting point for an HPLC method for this compound?

A2: A good starting point for separating this compound is a reverse-phase method. Based on methods used for similar flavonoids, the following conditions are recommended as an initial setup.

ParameterRecommended Condition
Column C18 or C8 (e.g., Agilent SB-Aq), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-20 minutes.
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength Diode Array Detector (DAD) or UV detector set at approximately 254 nm, or scan for optimal absorbance.
Injection Volume 5 - 20 µL

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as methanol or a mixture of methanol and water.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak saturation.

Troubleshooting Guide

Encountering issues during your HPLC analysis is common. This guide provides solutions to frequently observed problems.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to the analyte's pKa.- Column overload.- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.- Reduce the sample concentration or injection volume.
Poor Resolution/Overlapping Peaks - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable stationary phase.- Optimize the mobile phase composition by trying different organic solvents (acetonitrile vs. methanol) or adjusting the pH.- Flatten the gradient profile around the elution time of the target analyte.- Try a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase).
Ghost Peaks (Spurious Peaks) - Contamination in the mobile phase, injection solvent, or sample.- Carryover from a previous injection.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Inject a blank (injection solvent only) to identify the source of contamination.- Implement a needle wash step in the autosampler method.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Prepare mobile phases accurately and consistently.- Use a column oven to maintain a stable temperature.- Flush the column regularly and replace it if performance deteriorates.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Systematically check for blockages by removing components one by one (starting from the detector and moving backward).- Ensure proper sample filtration.- Back-flush the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Recommended Initial HPLC Method

This protocol provides a detailed methodology for the initial analysis of this compound.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 254 nm and collect spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution with the initial mobile phase (90% A, 10% B) to a working concentration (e.g., 10 µg/mL).

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Determine the retention time, peak area, and peak shape (e.g., tailing factor).

    • Review the UV spectrum to confirm the peak identity and determine the wavelength of maximum absorbance (λmax) for future optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup (Column, Method Parameters) mobile_phase_prep->hplc_setup hplc_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV/DAD) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Integration, Quantification) data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: HPLC analysis workflow from sample preparation to final reporting.

Troubleshooting Logic

This flowchart provides a logical approach to troubleshooting common HPLC issues encountered during the analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_shift Retention Time Shift? start->rt_shift ghost_peaks Ghost Peaks? start->ghost_peaks solution_tailing Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load peak_tailing->solution_tailing Yes solution_resolution Optimize Gradient Change Mobile Phase/Column poor_resolution->solution_resolution Yes solution_rt Check Mobile Phase Prep Control Temperature rt_shift->solution_rt Yes solution_ghost Use Fresh Solvents Inject Blank Clean System ghost_peaks->solution_ghost Yes

Caption: A logical flowchart for troubleshooting common HPLC problems.

References

Technical Support Center: 3,7-Dihydroxy-3',4'-dimethoxyflavone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 3,7-Dihydroxy-3',4'-dimethoxyflavone in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a flavonoid compound known for its potential antioxidant and anti-inflammatory properties.[1][2] Like other flavonoids, it is investigated for its capacity to scavenge free radicals and modulate key signaling pathways involved in inflammation.

Q2: I am observing lower than expected activity in my cell-based assay. What are the common initial troubleshooting steps?

A2: When encountering low bioactivity, it is crucial to systematically review your experimental setup. Initial steps should include:

  • Confirming compound identity and purity: Ensure the compound you are using is indeed this compound and meets the required purity standards.

  • Assessing solubility and stability: Verify that the flavonoid is fully dissolved in your vehicle solvent (e.g., DMSO) and remains stable in your final assay medium. Precipitation can significantly reduce the effective concentration.

  • Optimizing compound concentration: It is possible the effective concentration range for your specific assay and cell type has not been reached. A dose-response experiment with a wider concentration range is recommended.

  • Checking cell health and density: Ensure your cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells can lead to unreliable results.

  • Verifying assay controls: Double-check that your positive and negative controls are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution:

  • Weigh out the desired amount of the compound.

  • Dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

  • Ensure the compound is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, 4°C may be acceptable.

When preparing your working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: Could the methoxy groups on the flavonoid structure be affecting its bioactivity?

A4: Yes, the degree and position of methoxylation on a flavonoid's structure can significantly influence its biological activity. O-methylation can affect factors such as solubility, cell uptake, and interaction with target proteins. In some cases, methoxylation can decrease certain activities compared to the corresponding hydroxylated flavonoids. It is also important to consider that in vivo, these methoxy groups can be metabolized, potentially leading to different biological effects.

Troubleshooting Guides

Issue 1: Low or No Activity in Antioxidant Assays (e.g., DPPH)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Concentration Perform a dose-response study with a wider range of concentrations. Flavonoids can exhibit a wide range of potencies.
Compound Precipitation Visually inspect your assay wells for any signs of precipitation. Prepare fresh dilutions and ensure the final solvent concentration is compatible with your assay buffer.
Incorrect Wavelength Confirm you are measuring the absorbance at the correct wavelength for the specific assay (e.g., ~517 nm for DPPH).[3][4]
Assay Interference Some compounds can interfere with the colorimetric readout. Run a control with the compound and assay components, but without the radical source, to check for intrinsic absorbance.
Degradation of Compound Prepare fresh stock solutions. Flavonoids can be sensitive to light and pH. Protect solutions from light and use appropriate buffers.
Issue 2: Inconsistent or Low Efficacy in Cell-Based Anti-Inflammatory Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Cell Permeability The compound may not be efficiently entering the cells. Consider using permeabilizing agents (with appropriate controls) or extending the incubation time.
Cell Line Specificity The target pathway may not be active or relevant in your chosen cell line. Research the expression and activity of the target pathway in your cells or consider using a different cell model.
Metabolism of the Compound Cells can metabolize the flavonoid into less active or inactive forms. LC-MS analysis of cell lysates could be used to investigate metabolism.
Cytotoxicity At higher concentrations, the compound may be toxic to the cells, masking any specific anti-inflammatory effects. Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range.
Incorrect Timing of Treatment The timing of compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time with the flavonoid before adding the stimulus.

Quantitative Data Summary

The following tables summarize IC50 values for flavonoids structurally similar to this compound in various assays. This data can serve as a reference for expected potency.

Table 1: Anti-Inflammatory Activity of Structurally Similar Flavonoids

CompoundAssayCell LineIC50 Value (µM)Reference
6,3',4'-TrihydroxyflavoneNitric Oxide (NO) SuppressionRAW264.7 Macrophages (2D)22.1[5]
7,3',4'-TrihydroxyflavoneNitric Oxide (NO) SuppressionRAW264.7 Macrophages (2D)26.7[5]

Table 2: Cytotoxicity of Structurally Similar Flavonoids

CompoundCell LineAssayIC50 Value (µM)Reference
5,7,3'-Trihydroxy-3,4'-dimethoxyflavoneLeukemia CellsCell ViabilityHighly cytotoxic (specific IC50 not provided in abstract)[6]
3',4'-DihydroxyflavonolMG-63 OsteosarcomaMTT98.5 (± 37.5)[7]
3',4'-DihydroxyflavonolU2OS OsteosarcomaMTT34.6 (± 3.6)[7]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format to assess the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 100 µM solution of DPPH in methanol. Keep this solution protected from light.

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in methanol.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the test compound dilutions. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the DPPH solution. For the control, add 100 µL of methanol instead of the test compound. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4]

  • Calculation of Scavenging Activity:

    • % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination: Plot the % scavenging against the concentration of the flavonoid. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 570 and 590 nm.[11]

  • Calculation of Cell Viability:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Plot the % viability against the concentration of the flavonoid. The IC50 value is the concentration that reduces cell viability by 50%.

Visualizations

Potential Signaling Pathway Inhibition

Experimental Workflow for Bioactivity Screening

G Start Start Prepare_Stock Prepare Flavonoid Stock Solution (in DMSO) Start->Prepare_Stock Assay_Selection Select Assays (e.g., DPPH, MTT, Anti-Inflammatory) Prepare_Stock->Assay_Selection Dose_Response Perform Dose-Response Experiments Assay_Selection->Dose_Response Data_Acquisition Acquire Data (e.g., Absorbance) Dose_Response->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis Troubleshooting Low Bioactivity? Data_Analysis->Troubleshooting Review_Protocol Review Protocol (Solubility, Cell Health, Controls) Troubleshooting->Review_Protocol Yes End End Troubleshooting->End No Optimize_Assay Optimize Assay Conditions Review_Protocol->Optimize_Assay Optimize_Assay->Dose_Response

References

Technical Support Center: Synthesis of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-Dihydroxy-3',4'-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a two-step process. It begins with a Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde to form the intermediate, 2',4'-dihydroxy-3,4-dimethoxychalcone.[1][2] This is followed by an oxidative cyclization of the chalcone, commonly using an iodine (I2) catalyst in dimethyl sulfoxide (DMSO), to yield the final flavone.[1][2]

Q2: What are the typical yields for each step of the synthesis?

A2: The Claisen-Schmidt condensation to form the chalcone intermediate has been reported with yields around 40%.[1] Yields for the subsequent oxidative cyclization step can vary, but this method is generally considered an efficient way to form the flavone ring.[1]

Q3: Are there alternative methods for the cyclization step?

A3: Yes, while I2 in DMSO is a common and convenient method for the oxidative cyclization of 2'-hydroxychalcones, other procedures exist for flavone synthesis.[1][3] Some alternatives include using different oxidizing agents or catalyst systems, such as palladium(II) catalysis, though these may require different starting materials or harsher conditions.[4][5]

Q4: What are the critical parameters to control during the Claisen-Schmidt condensation?

A4: The key parameters for the Claisen-Schmidt condensation are the base concentration (typically a 50% aqueous solution of sodium hydroxide), reaction temperature (usually room temperature), and reaction time, which can be up to 48 hours to ensure complete reaction.[1] The purity of the starting materials, 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde, is also crucial for minimizing side product formation.

Q5: How should I monitor the progress of the reactions?

A5: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the progress of both the condensation and cyclization steps.[1][6] Regular sampling of the reaction mixture will help determine the point of completion and identify the formation of any significant byproducts.

Troubleshooting Guide

Problem 1: Low or No Yield of 2',4'-dihydroxy-3,4-dimethoxychalcone (Step 1)
Possible Cause Suggested Solution
Ineffective Base Catalysis Ensure the sodium hydroxide solution is fresh and at the correct concentration (e.g., 50%). The amount of base added is critical for the condensation to proceed.
Incomplete Reaction The reaction can be slow, sometimes requiring up to 48 hours at room temperature.[1] Monitor the reaction via TLC until the starting materials are consumed. Gentle stirring is also necessary to ensure proper mixing.
Starting Material Degradation Phenolic compounds can be sensitive. Ensure the 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde are of high purity and have not degraded during storage.
Side Reactions Cannizzaro reaction of the aldehyde or self-condensation of the acetophenone can occur. Ensure slow addition of the base and maintain the recommended reaction temperature to minimize these side reactions.
Problem 2: Low or No Yield of this compound (Step 2)
Possible Cause Suggested Solution
Inactive Catalyst Use fresh, solid iodine. Ensure the DMSO is anhydrous, as water can interfere with the reaction.
Insufficient Reaction Time or Temperature The reaction typically requires refluxing for about an hour.[1] Monitor by TLC to confirm the disappearance of the chalcone intermediate.
Product Degradation Prolonged heating or excessively high temperatures can lead to degradation. Do not exceed the recommended reaction time and temperature.
Formation of Side Products Besides the desired flavone, other cyclization products or oligomers might form.[3] The purification step is critical to isolate the target compound.
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Oily or Syrupy Product After the initial workup of both steps, the crude product can be an oil or syrup.[1] This is common. Proceed with solvent extraction (e.g., with ethyl acetate) followed by washing with sodium thiosulphate solution (for the cyclization step), water, and brine to remove impurities.[1]
Co-eluting Impurities during Chromatography Column chromatography is often necessary for purification.[1][6] If impurities are difficult to separate, try varying the solvent system (e.g., different ratios of ethyl acetate and hexanes) or using a different stationary phase.
Difficulty with Crystallization Flavones can be challenging to crystallize.[6] Attempt recrystallization from various solvent systems. If direct crystallization fails, purification by column chromatography followed by slow evaporation of the solvent from the pure fractions may yield a solid product.

Experimental Protocols

Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (0.01 mole) and 3,4-dimethoxybenzaldehyde (0.01 mole) in ethanol (15 mL) with stirring.[1]

  • Base Addition: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (12 mL).[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 48 hours.[1]

  • Workup: Pour the reaction mixture into iced water and acidify with cold hydrochloric acid (10%).[1]

  • Extraction: Extract the aqueous mixture with ether or ethyl acetate (3 x 25 mL).[1]

  • Washing and Drying: Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under reduced pressure to obtain the crude chalcone.[1]

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the crude 2',4'-dihydroxy-3,4-dimethoxychalcone (3 g, ~0.01 mole) and a catalytic amount of iodine (250 mg) in dimethyl sulfoxide (DMSO, 10 mL).[1]

  • Reaction: Reflux the mixture for 1 hour.[1]

  • Workup: After cooling, pour the reaction mixture into water.[1]

  • Extraction: Extract the resulting product with ethyl acetate (3 x 15 mL).[1]

  • Washing and Drying: Wash the combined organic phase sequentially with 20% sodium thiosulphate solution, water, and brine. Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[1]

Quantitative Data Summary

Table 1: Reagents and Conditions for Synthesis

Step Reactant 1 Reactant 2 Catalyst/Reagent Solvent Time Temperature
1. Condensation 2,4-dihydroxyacetophenone3,4-dimethoxybenzaldehydeNaOH (50% aq.)Ethanol48 hRoom Temp.
2. Cyclization 2',4'-dihydroxy-3,4-dimethoxychalcone-Iodine (I2)DMSO1 hReflux

Table 2: Reported Yields and Product Characteristics

Compound Step Reported Yield Appearance Purification Method
2',4'-dihydroxy-3,4-dimethoxychalcone140%[1]Crude Syrup[1]Extraction
This compound2Not specifiedSolidColumn Chromatography[1]

Visualizations

Synthesis_Workflow Start Starting Materials (2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde) Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 NaOH, EtOH 48h, RT Intermediate Intermediate (2',4'-dihydroxy-3,4- dimethoxychalcone) Step1->Intermediate Step2 Step 2: Oxidative Cyclization Intermediate->Step2 Iodine, DMSO 1h, Reflux Purification Purification (Column Chromatography) Step2->Purification Product Final Product (3,7-Dihydroxy-3',4'- dimethoxyflavone) Purification->Product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Step1 Problem Low Yield in Step 1 (Chalcone Formation) CheckReaction Is the reaction complete? Problem->CheckReaction CheckBase Is the NaOH solution fresh and concentrated? CheckReaction->CheckBase Yes Sol_Time Increase reaction time to 48h. Monitor via TLC. CheckReaction->Sol_Time No CheckMaterials Are starting materials pure? CheckBase->CheckMaterials Yes Sol_Base Prepare fresh 50% NaOH solution. CheckBase->Sol_Base No Sol_Materials Use high-purity starting materials. CheckMaterials->Sol_Materials No

Caption: Troubleshooting decision tree for low yield in the Claisen-Schmidt condensation (Step 1).

Troubleshooting_Purification Problem Purification Difficulty IsOily Is crude product an oil/syrup? Problem->IsOily IsImpure Are there impurities after extraction? IsOily->IsImpure No (Solid) Sol_Oily This is expected. Proceed with extraction and washing steps. IsOily->Sol_Oily Yes CannotCrystallize Fails to crystallize? IsImpure->CannotCrystallize No (Pure) Sol_Impure Perform column chromatography. Optimize solvent system (e.g., Hexane:EtOAc). IsImpure->Sol_Impure Yes Sol_Crystallize Try different recrystallization solvents. If fails, purify by column and use slow evaporation. CannotCrystallize->Sol_Crystallize Yes

Caption: Troubleshooting guide for product purification and isolation challenges.

References

Technical Support Center: Purification of 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,7-Dihydroxy-3',4'-dimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and similar flavonoids are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the sample, the desired final purity, and the available equipment.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Flavonoids can sometimes be sensitive to the acidic nature of silica gel. If you observe streaking on your TLC plate or a lower than expected yield from your column, degradation may be occurring. Consider the following:

  • Deactivate the silica gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica.

Q3: I'm having trouble getting my this compound to crystallize. What solvent systems are recommended for recrystallization?

A3: For flavonoids with similar structures, such as 7-hydroxy-3',4'-dimethoxyflavone, ethanol has been used successfully for recrystallization.[1] For polar compounds like flavonoids, a mixed solvent system can also be effective. A good starting point is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, like methanol or acetone) and then slowly add a "poor" solvent (in which it is less soluble, like water or hexane) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

Q4: What are typical starting points for developing a preparative HPLC method for this compound?

A4: For flavonoids, reversed-phase HPLC is a common and effective technique.[2] A good starting point for method development for this compound would be a C18 column with a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the target compound to ensure good separation on the column.
Co-eluting impurities with similar polarity.Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with acetone). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Compound Stuck on the Column The compound is too polar for the chosen solvent system.Gradually increase the polarity of the eluting solvent. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective.[3]
The compound has low solubility in the mobile phase.Ensure the chosen solvent system is capable of dissolving your compound. Pre-adsorbing the crude material onto a small amount of silica before loading it onto the column can sometimes help.
Low Recovery of the Compound Compound degradation on the silica gel.As mentioned in the FAQs, consider deactivating the silica gel or using an alternative stationary phase like alumina.
The compound is eluting in very broad bands.This can be due to poor packing of the column or using a solvent system in which the compound is too soluble. Ensure the column is packed uniformly and choose a solvent system that provides an appropriate Rf value.
Recrystallization
Problem Possible Cause Solution
Compound Fails to Crystallize The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystal formation.Try to further purify the compound by another method, such as column chromatography, before attempting recrystallization.
Oiling Out (Compound separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
The compound is too soluble in the chosen solvent.Add a "poor" solvent to the mixture to decrease the solubility.
Low Yield of Crystals Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound completely.
The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
Crystals were lost during filtration.Use a pre-chilled solvent to wash the crystals during filtration to minimize re-dissolving.

Experimental Protocols

Column Chromatography of 7-hydroxy-3',4'-dimethoxyflavone (A closely related compound)

This protocol is adapted from the synthesis of a similar flavonoid and can be used as a starting point.[1]

  • Preparation of the Column:

    • Use a glass column with a diameter appropriate for the amount of material to be purified.

    • Pack the column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., acetone or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Loading the Column:

    • Carefully add the dry sample adsorbed on silica gel to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a non-polar solvent mixture, such as n-hexane:acetone (7:3).

    • Gradually increase the polarity of the mobile phase as needed by increasing the proportion of acetone.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Fraction Analysis and Collection:

    • Spot the collected fractions on a TLC plate and develop it in the same solvent system used for elution.

    • Visualize the spots under UV light. This compound should be UV active.

    • Combine the fractions containing the pure compound and evaporate the solvent.

Recrystallization of 7-hydroxy-3',4'-dimethoxyflavone (A closely related compound)

This protocol is based on the successful recrystallization of a similar flavonoid.[1] A 40% yield was reported for this step.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and continue to add small portions until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven or air dry to a constant weight.

Quantitative Data

Purification Method Compound Solvent/Mobile Phase Yield (%) Purity (%) Reference
Recrystallization7-hydroxy-3',4'-dimethoxyflavoneEthanol40Not specified[1]
Column Chromatography7-hydroxy-3',4'-dimethoxyflavonen-hexane:acetone (7:3)Not specifiedNot specified[1]
Preparative TLC5,7-dihydroxy-3',4'-dimethoxyflavoneNot specified9.5 mg isolatedNot specified[4]

Note: Specific quantitative data for the purification of this compound is limited in the available literature. The data presented is for closely related compounds and should be used as a guideline.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude 3,7-Dihydroxy- 3',4'-dimethoxyflavone col_chrom Column Chromatography crude->col_chrom recryst Recrystallization crude->recryst prep_hplc Preparative HPLC crude->prep_hplc analysis TLC / HPLC Analysis col_chrom->analysis recryst->analysis prep_hplc->analysis pure Pure Product (>95%) analysis->pure Purity Met impure Impure Product (Requires Further Purification) analysis->impure Purity Not Met impure->col_chrom Re-purify impure->recryst Re-purify impure->prep_hplc Re-purify

Caption: General purification workflow for this compound.

troubleshooting_column_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation cause1 Incorrect Solvent Polarity start->cause1 cause2 Co-eluting Impurities start->cause2 cause3 Column Overloading start->cause3 solution1 Optimize Solvent System (via TLC, aim for Rf 0.2-0.3) cause1->solution1 solution2 Try Different Solvent System or Gradient Elution cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

troubleshooting_recrystallization start Problem: Compound Fails to Crystallize decision1 Is the solution cloudy? start->decision1 action1 Evaporate some solvent to increase concentration decision1->action1 No action2 Allow to cool slowly. Scratch flask or add seed crystal. decision1->action2 Yes action3 Consider further purification (e.g., column chromatography) action2->action3 If still no crystals

Caption: Troubleshooting failure to crystallize during recrystallization.

References

Storage conditions to maintain 3,7-Dihydroxy-3',4'-dimethoxyflavone integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the integrity of 3,7-Dihydroxy-3',4'-dimethoxyflavone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at 2°C to 8°C.[1] It is crucial to protect it from light and moisture. Storage in a dark, dry environment is recommended to prevent degradation.[2] For long-term storage, consider even lower temperatures, such as -20°C, as is common for many flavonoid compounds.

Q2: How should I store solutions of this compound?

Stock solutions, particularly in organic solvents like DMSO, should be stored at low temperatures. For a similar compound, 5-Hydroxy-3,7-dimethoxyflavone, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[3] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping, which may indicate moisture absorption. For solutions, a color change or the formation of precipitates can signify degradation or insolubility over time. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the area of the main compound peak would indicate the presence of degradation products.

Q4: What are the potential degradation pathways for this compound?

Flavonoids, in general, are susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation.[2] For methoxylated flavonoids, O-demethylation and ring oxidation are known metabolic and potential degradation pathways.[4] Under harsh conditions, such as boiling in water, the central heterocyclic C-ring of the flavonoid structure can undergo cleavage.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify the storage conditions (temperature, light, and moisture protection) for both solid compound and solutions. Prepare fresh solutions from a new batch of the solid compound if degradation is suspected.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Changes in the physical appearance of the solid compound (e.g., color change) Exposure to light, heat, or moisture.Discard the compromised batch. Ensure future batches are stored in a tightly sealed, opaque container at the recommended low temperature and low humidity.
Precipitate formation in a stored solution Compound degradation leading to less soluble products or exceeding solubility limits at low temperatures.Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. Consider the solvent's capacity to keep the compound in solution at the storage temperature.

Storage Conditions Summary

Parameter Solid Compound Solution (in DMSO)
Temperature 2°C to 8°C (short-term)[1] / -20°C (long-term suggested)-20°C (up to 1 month)[3] / -80°C (up to 6 months)[3]
Light Store in the dark.[2]Store in amber vials or protect from light.[2]
Humidity Store in a desiccated environment (30-50% relative humidity is often optimal for plant extracts).[2]N/A (ensure solvent is anhydrous if required for the experiment)
Container Tightly sealed, opaque container.Tightly sealed vials, preferably amber glass.

Experimental Protocols

Protocol for Assessing Compound Purity by HPLC

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of the compound.

    • Dissolve in a suitable solvent (e.g., HPLC-grade DMSO or methanol) to a known concentration (e.g., 1 mg/mL).

    • Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solution.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The purity can be estimated by the relative peak area.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to understand its stability profile, as suggested by the International Council for Harmonisation (ICH) guidelines.[6][7]

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate under the same conditions as acid hydrolysis.[6]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution and keep it at room temperature for a set time.[6]

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 60-80°C).[6]

    • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

    • Analyze the samples by HPLC as described in the purity assessment protocol to observe the extent of degradation and the formation of new peaks.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow A Inconsistent Experimental Results B Check Storage of Solid Compound (Temp, Light, Humidity) A->B C Check Storage of Solutions (Temp, Aliquoting, Age) A->C D Prepare Fresh Solution B->D C->D E Assess Purity by HPLC D->E F Degradation Confirmed E->F Purity < Specification H Results Consistent E->H Purity Acceptable G Source New Compound Batch F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation Products Compound->Oxidation Oxidative Stress Hydrolysis Hydrolysis Products Compound->Hydrolysis Acid/Base Photodegradation Photodegradation Products Compound->Photodegradation Light Exposure Demethylation O-Demethylated Products Oxidation->Demethylation RingOpening C-Ring Cleavage Products Hydrolysis->RingOpening

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 3,7-Dihydroxy-3',4'-dimethoxyflavone and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in natural compounds, with flavonoids emerging as a promising class of molecules. Their diverse structures and biological activities make them attractive candidates for drug discovery and development. This guide provides a comparative overview of the anticancer activity of 3,7-Dihydroxy-3',4'-dimethoxyflavone and other structurally related flavonoids, supported by available experimental data. It is important to note that while extensive research exists for many flavonoids, specific experimental data on the anticancer activity of this compound is limited in the public domain. Therefore, this comparison relies on data from its structural isomers and other closely related methoxyflavones to provide valuable insights for researchers.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various flavonoids against different human cancer cell lines.

FlavonoidCancer Cell LineIC50 (µM)Reference
5,7-Dihydroxy-3,4'-dimethoxyflavone MCF-7 (Breast)50.98 ± 1.8PhytoCAT
Acacetin (5,7-Dihydroxy-4'-methoxyflavone) DU145 (Prostate)~25 (after 24h)[1]
5,7-Dimethoxyflavone HepG2 (Liver)25[2]
Luteolin MCF-7 (Breast)19 µg/mL (~44.8 µM)[3]
Quercetin MCF-7 (Breast)14 µg/mL (~46.3 µM)[3]
5,7,3'-Trihydroxy-3,4'-dimethoxyflavone (THDF) Leukemia CellsHighly Cytotoxic[4]

Note: The original data for Luteolin and Quercetin were provided in µg/mL and have been converted to µM for comparison, assuming their respective molecular weights.

Mechanisms of Anticancer Action: A Glimpse into Cellular Signaling

Flavonoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. The mode of apoptosis induction can vary between different flavonoids, often involving caspase-dependent or caspase-independent pathways.

A structural isomer of the target compound, 5,7-dihydroxy-3,4'-dimethoxyflavone , has been reported to induce apoptosis in MCF-7 breast cancer cells through a caspase-3 independent pathway . This suggests that it may trigger cell death through alternative mechanisms, potentially involving other caspases or non-caspase proteases.

In contrast, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) , a closely related flavonoid, induces apoptosis in human leukemia cells via a caspase-dependent mechanism . This process involves the release of cytochrome c from the mitochondria and the activation of multiple caspases, including caspase-3, -6, -7, and -9.[4]

The following diagrams illustrate the conceptual frameworks of these two distinct apoptotic pathways.

Caspase-Dependent Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Caspase-Dependent Apoptosis Pathway.

Caspase-Independent Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_nucleus Nuclear Events Stimulus Stimulus Mitochondrion Mitochondrion Stimulus->Mitochondrion AIF Apoptosis-Inducing Factor (AIF) Mitochondrion->AIF Release EndoG Endonuclease G Mitochondrion->EndoG Release Nucleus Nucleus AIF->Nucleus EndoG->Nucleus DNA Fragmentation DNA Fragmentation Nucleus->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Caspase-Independent Apoptosis Pathway.

Experimental Protocols: A Guide to Key Assays

Accurate and reproducible experimental design is paramount in the evaluation of anticancer compounds. Below are detailed methodologies for key assays commonly used to assess the cytotoxic and apoptotic effects of flavonoids.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with flavonoids at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Preparation: Prepare a stock solution of the flavonoid in a suitable solvent (e.g., DMSO). Make serial dilutions of the flavonoid in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the flavonoid. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the flavonoid) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the flavonoid concentration and fitting the data to a sigmoidal dose-response curve.

Important Consideration: Some flavonoids have been shown to directly reduce MTT in the absence of cells, which can lead to an overestimation of cell viability. It is crucial to include proper controls, such as wells with the flavonoid and MTT in cell-free medium, to account for any potential chemical interference.[3][5]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the flavonoid for the specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available data suggests that methoxyflavones, including structural isomers of this compound, exhibit promising anticancer activities against various cancer cell lines. The mechanisms of action appear to be diverse, involving both caspase-dependent and -independent apoptotic pathways. However, the lack of direct experimental data for this compound highlights a critical knowledge gap.

Future research should focus on:

  • Synthesizing and purifying this compound to enable comprehensive in vitro and in vivo studies.

  • Evaluating its cytotoxic effects against a broad panel of human cancer cell lines to determine its IC50 values and selectivity.

  • Elucidating its precise mechanism of action , including its effects on cell cycle progression, apoptosis induction, and key signaling pathways.

  • Conducting structure-activity relationship (SAR) studies to understand how the position of hydroxyl and methoxy groups influences anticancer potency and to design more effective flavonoid-based anticancer agents.

By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential development as a novel anticancer drug.

References

A Comparative Guide to the Structure-Activity Relationship of 3,7-Dihydroxy-3',4'-dimethoxyflavone Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,7-Dihydroxy-3',4'-dimethoxyflavone and its analogs, focusing on their anticancer and anti-inflammatory properties. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Unraveling the Role of Hydroxyl and Methoxy Groups

The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone scaffold plays a pivotal role in dictating the cytotoxic activity of these compounds against various cancer cell lines.

Key Structure-Activity Relationship Insights:
  • B-Ring Substitution: The arrangement of substituents on the B-ring is a critical determinant of anticancer potency. Studies on 5,7-dihydroxyflavones have highlighted the importance of both hydroxy and methoxy groups on the B ring for their antiproliferative effects in human leukemia HL-60 cells.[1]

  • Prenylation and Geranylation: The introduction of prenyl or geranyl groups to the 3,7-dihydroxyflavone scaffold has been shown to enhance anticancer activity. In vitro screening revealed that the presence of a single geranyl group, in particular, was associated with a remarkable increase in the growth inhibitory activity against human tumor cell lines. Furthermore, for 3,7-dihydroxyflavone derivatives, the formation of fused furan and pyran rings also led to a marked increase in the growth inhibitory effect.

  • Reversal of Multidrug Resistance: Certain analogs have shown significant potential in overcoming multidrug resistance in cancer cells. For instance, 5-hydroxy-3',4',7-trimethoxyflavone demonstrated a potent reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2.[2] This compound, with a reversal index (RI50) of 7.2 nM, was more potent than the parent compound 3',4',7-trimethoxyflavone (RI50 18 nM).[2] The introduction of a hydroxyl group at the C-5 position appears to be a key modification for this enhanced activity.[2]

Comparative Cytotoxicity Data

While a comprehensive table with a wide range of this compound analogs and their specific IC50 values against multiple cancer cell lines is not available in a single study, the following table summarizes the activity of some relevant analogs.

CompoundSubstitution PatternCell LineActivity (IC50/RI50)Reference
5-Hydroxy-3',4',7-trimethoxyflavone5-OH, 3'-OCH3, 4'-OCH3, 7-OCH3K562/BCRP7.2 nM (RI50)[2]
3',4',7-Trimethoxyflavone3'-OCH3, 4'-OCH3, 7-OCH3K562/BCRP18 nM (RI50)[2]
5-Fluoro-3',4',7-trimethoxyflavone5-F, 3'-OCH3, 4'-OCH3, 7-OCH3K562/BCRP25 nM (RI50)[2]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone5-OH, 3'-OCH3, 4'-OCH3, 7-O-GlcK562/BCRP91 nM (RI50)[2]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Flavonoids, including analogs of this compound, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Key Structure-Activity Relationship Insights:
  • Cyclooxygenase (COX) Inhibition: The position of methoxy groups significantly influences the COX inhibitory activity. A study on dimethoxy flavones revealed that these compounds inhibited both COX-1 and COX-2 isoforms, with a generally higher degree of inhibition observed for COX-2.[3] Notably, 6-Chloro-7-methyl-3',4'-dimethoxyflavone was identified as a potent and selective COX-2 inhibitor, exhibiting superior anti-inflammatory activity and a better gastrointestinal safety profile compared to the reference drug celecoxib.

  • Inhibition of Pro-inflammatory Cytokines: Dimethoxy flavones have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a concentration-dependent manner.[3]

  • Free Radical Scavenging: The substitution pattern also affects the free radical scavenging activity. For instance, 7,4'-dimethoxy flavone was found to be highly effective in inhibiting nitrite ion free radical generation.[3]

Comparative Anti-inflammatory Activity Data
CompoundActivityKey FindingsReference
7,2'-Dimethoxy flavoneAnti-inflammatoryDose and time-dependent reduction of carrageenan-induced paw edema.[3]
7,3'-Dimethoxy flavoneAnti-inflammatoryDose and time-dependent reduction of carrageenan-induced paw edema.[3]
7,4'-Dimethoxy flavoneAnti-inflammatoryShowed the maximum inhibition (52.4%) of carrageenan-induced paw edema. Maximally effective in inhibiting nitrite ion free radical generation.[3]
7,8,-Dimethoxy flavoneAnti-inflammatoryDose and time-dependent reduction of carrageenan-induced paw edema. More active in inhibiting lipid peroxidation.[3]
6-Chloro-7-methyl-3',4'-dimethoxyflavoneSelective COX-2 InhibitorHigher anti-inflammatory activity and superior gastrointestinal safety profile compared to celecoxib.

Modulation of Signaling Pathways

The biological activities of this compound analogs are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Several flavonoids have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects. For example, 3,5,6,7,3′,4′-hexamethoxyflavone was found to suppress the NF-κB signaling pathway in LPS-stimulated RAW264.7 cells.[4] This inhibition is often achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[4]

NF_kB_Signaling_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Flavonoid 3,7-Dihydroxy-3',4'- dimethoxyflavone Analogs Flavonoid->IKK Inhibition Flavonoid->NFkB_n Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoid analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes like inflammation, proliferation, and apoptosis. Flavonoids can modulate this pathway, often leading to their observed biological effects. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone was shown to significantly suppress the phosphorylation of ERK, a key component of the MAPK pathway, in a dose-dependent manner.[4]

MAPK_Signaling_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation ERK_n ERK (Active) ERK->ERK_n Translocation TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors Genes Gene Expression (Proliferation, etc.) TranscriptionFactors->Genes Transcription Flavonoid 3,7-Dihydroxy-3',4'- dimethoxyflavone Analogs Flavonoid->MEK Inhibition of Phosphorylation Flavonoid->ERK Inhibition of Phosphorylation

References

In Vivo Efficacy of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of 3,7-Dihydroxy-3',4'-dimethoxyflavone. This document provides a comparative analysis with structurally similar flavonoids, outlines detailed experimental protocols, and visualizes key signaling pathways.

While in vivo efficacy data for this compound is not currently available in published literature, this guide provides a comparative assessment of two structurally related flavonoids: 7,4'-dimethoxy-3-hydroxyflavone , an antithrombotic agent, and 5,7-dihydroxy-3',4',6'-trimethoxyflavone (eupatilin) , an anti-inflammatory compound. By examining their performance against standard-of-care treatments in established animal models, we can infer the potential therapeutic applications and mechanistic pathways of novel flavonoids.

Comparative Efficacy of Flavonoids and Standard Treatments

This section summarizes the in vivo performance of the selected flavonoids and benchmark drugs in preclinical models of thrombosis and intestinal inflammation.

Antithrombotic Activity
CompoundAnimal ModelDosing RegimenKey OutcomesEfficacy Compared to Control
7,4'-dimethoxy-3-hydroxyflavone FeCl₃-induced carotid arterial thrombosis (Mouse)Intravenous injectionSignificantly protected from occlusions, no significant effect on tail bleeding time.[1]High
Clopidogrel (Standard of Care)FeCl₃-induced carotid arterial thrombosis (Mouse)10 mg/kg, oral administration100% retained vascular patency.[1]Very High
Aspirin (Standard of Care)FeCl₃-induced carotid arterial thrombosis (Mouse)Not specified in retrieved results
Anti-inflammatory Activity
CompoundAnimal ModelDosing RegimenKey OutcomesEfficacy Compared to Control
5,7-dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin) Bacteroides fragilis toxin-induced intestinal inflammation (Mouse)Intraluminal injectionAttenuated MIP-2 (IL-8 homologue) production.Significant
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (Standard of Care)Experimental Colitis (Mouse)VariousCan ameliorate inflammation but also risk exacerbating or inducing colitis.[2][3]Variable

Key Signaling Pathways

The therapeutic effects of these flavonoids are attributed to their modulation of specific signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PAR4 Signaling in Thrombosis

7,4'-dimethoxy-3-hydroxyflavone exerts its antithrombotic effects by acting as a Protease-Activated Receptor 4 (PAR4) antagonist. This pathway is a key player in thrombin-induced platelet activation.

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Aggregation & Granule Secretion Ca2->Platelet_Activation PKC->Platelet_Activation Flavonoid 7,4'-dimethoxy- 3-hydroxyflavone Flavonoid->PAR4 Inhibits

PAR4 Signaling Pathway Inhibition by 7,4'-dimethoxy-3-hydroxyflavone.

NF-κB Signaling in Inflammation

Eupatilin demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

NFkB_Signaling cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / BFT IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Eupatilin Eupatilin Eupatilin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (IL-8, etc.) DNA->Inflammatory_Genes

NF-κB Signaling Pathway Inhibition by Eupatilin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is a standard method for evaluating the efficacy of antithrombotic agents.[4][5][6][7]

Objective: To induce vascular injury and subsequent thrombus formation to assess the antithrombotic effects of a test compound.

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture via intraperitoneal injection).

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

  • Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Vascular Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 3.5% to 10%) directly onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[1][4]

  • Monitoring: After removing the filter paper, continuously monitor the blood flow using the Doppler probe. The time to occlusion is defined as the time from FeCl₃ application to the cessation of blood flow.

  • Data Analysis: Compare the time to occlusion and the incidence of vascular patency in the treated group versus the vehicle control group.

Bacteroides fragilis Toxin (BFT)-Induced Intestinal Inflammation Model in Mice

This model is used to study the pathogenesis of enterotoxigenic B. fragilis and to evaluate the efficacy of anti-inflammatory compounds.[8][9]

Objective: To induce a localized inflammatory response in the intestine to assess the anti-inflammatory effects of a test compound.

Procedure:

  • Animal Preparation: Use specific-pathogen-free mice (e.g., C57BL/6).

  • Surgical Procedure (Ileal Loop): Anesthetize the mouse and perform a laparotomy to expose the small intestine. Create a ligated loop of the ileum (e.g., 3-4 cm in length).

  • Compound Administration: Inject the test compound (e.g., eupatilin) or vehicle directly into the lumen of the ligated ileal loop.

  • Induction of Inflammation: After a short pre-treatment period (e.g., 30 minutes), inject purified B. fragilis toxin (BFT) into the same ileal loop.

  • Sample Collection: After a specified time (e.g., 24 hours), euthanize the animal and collect the ileal loop tissue and luminal fluid.

  • Data Analysis: Measure inflammatory markers in the tissue or fluid, such as the concentration of pro-inflammatory cytokines (e.g., MIP-2, the mouse homolog of IL-8), using methods like ELISA. Compare the levels of these markers between the treated and control groups.

Conclusion

The comparative data on 7,4'-dimethoxy-3-hydroxyflavone and eupatilin suggest that flavonoids with a 3',4'-dimethoxy substitution pattern hold significant therapeutic potential as antithrombotic and anti-inflammatory agents. Their mechanisms of action, involving the inhibition of key signaling pathways like PAR4 and NF-κB, offer promising avenues for the development of novel drugs. While direct in vivo validation of this compound is still required, the evidence presented in this guide provides a strong rationale for its investigation in similar preclinical models. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the in vivo efficacy of this and other related flavonoid compounds.

References

A Comparative Analysis of 3,7-Dihydroxy-3',4'-dimethoxyflavone and its Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the flavonoid 3,7-Dihydroxy-3',4'-dimethoxyflavone and its corresponding glycosides. Flavonoids are a class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the differences between the parent flavonoid (aglycone) and its glycosidic forms is crucial for drug development, as glycosylation can significantly impact a compound's physicochemical properties and biological activity.

Executive Summary

This compound, the aglycone, is expected to exhibit higher intrinsic biological activity in in-vitro assays due to the presence of free hydroxyl groups, which are crucial for radical scavenging and interaction with cellular targets. However, its therapeutic potential may be limited by poor water solubility and bioavailability.

Conversely, the glycosides of this compound, such as its glucuronide metabolites, are anticipated to have enhanced water solubility and stability. While they may show lower direct activity in vitro, they can act as prodrugs, being metabolized back to the active aglycone in vivo, particularly at sites of inflammation. This targeted release mechanism could offer therapeutic advantages.

Physicochemical Properties: A Comparative Overview

Glycosylation, the attachment of a sugar moiety, profoundly alters the physical and chemical characteristics of a flavonoid. The table below summarizes the expected differences between this compound and its glycosides.

PropertyThis compound (Aglycone)This compound Glycosides
Molecular Weight LowerHigher
Water Solubility LowHigh
Lipophilicity (LogP) HigherLower
Chemical Stability ModerateGenerally Higher
Bioavailability Potentially low due to poor solubilityPotentially higher due to increased solubility and transport mechanisms

Biological Activity: A Tale of Two Forms

The biological effects of flavonoids are intrinsically linked to their chemical structure. The presence or absence of a glycosidic bond can lead to significant differences in their pharmacological profiles.

Biological ActivityThis compound (Aglycone)This compound Glycosides
Antioxidant Activity (in vitro) Expected to be highExpected to be lower than the aglycone
Anti-inflammatory Activity (in vitro) Expected to be highExpected to be lower than the aglycone
Cellular Uptake Passive diffusion (lipophilicity dependent)May involve specific transporters
Metabolism Subject to Phase I and Phase II metabolism, including glucuronidationCan be hydrolyzed by enzymes (e.g., β-glucuronidases) to release the aglycone

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and experimental procedures relevant to the comparative study of this flavonoid and its glycosides.

Signaling_Pathway cluster_aglycone Aglycone Activity cluster_glycoside Glycoside Metabolism and Activity Aglycone This compound ROS Reactive Oxygen Species (ROS) Aglycone->ROS Scavenges NFkB NF-κB Signaling Pathway Aglycone->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) NFkB->Inflammatory_Mediators Induces Glycoside Flavonoid Glycoside Deconjugation Deconjugation (e.g., by β-glucuronidase at inflammation site) Glycoside->Deconjugation Active_Aglycone Active Aglycone Deconjugation->Active_Aglycone Active_Aglycone->NFkB Inhibits

Caption: Comparative mechanism of action of the aglycone versus its glycoside.

Experimental_Workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Activity Assessment Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (HPLC) Extraction->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Aglycone Aglycone Antioxidant_Assay Antioxidant Assays (e.g., DPPH, Cellular Antioxidant Activity) Aglycone->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO inhibition) Aglycone->Anti_inflammatory_Assay Glycoside Glycoside Glycoside->Antioxidant_Assay Glycoside->Anti_inflammatory_Assay

Caption: General experimental workflow for comparative analysis.

Detailed Experimental Protocols

Isolation and Purification of this compound and its Glycosides

This protocol provides a general framework. Specific solvents and chromatographic conditions may need to be optimized based on the plant source and the specific glycosides being targeted.

a. Extraction:

  • Air-dry and powder the plant material.

  • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The flavonoid aglycone is typically found in the ethyl acetate fraction, while glycosides are more likely to be in the methanol fraction.

  • Concentrate the extracts under reduced pressure.

b. Purification:

  • Subject the desired extract to column chromatography on silica gel or Sephadex LH-20.

  • Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).

  • Monitor fractions by thin-layer chromatography (TLC).

  • Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).

c. Structural Elucidation:

  • Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) to determine the chemical structure.

  • Confirm the molecular weight and fragmentation pattern using Mass Spectrometry (MS), such as ESI-MS/MS.

In Vitro Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b. Cellular Antioxidant Activity (CAA) Assay:

  • Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Load the cells with a fluorescent probe (e.g., DCFH-DA).

  • Treat the cells with various concentrations of the test compound.

  • Induce oxidative stress by adding a radical initiator (e.g., AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

In Vitro Anti-inflammatory Activity Assay

a. Inhibition of Nitric Oxide (NO) Production in Macrophages:

  • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. Determine cell viability using an MTT assay to rule out cytotoxicity.

Conclusion

The comparative study of this compound and its glycosides reveals a classic trade-off in drug development. The aglycone possesses potent intrinsic activity, while its glycosides offer improved pharmaceutical properties. Future research should focus on obtaining direct experimental data for the specific glycosides of this flavonoid to validate these general principles. Such studies will be instrumental in determining the optimal form for therapeutic applications, whether it be the aglycone itself, a specific glycoside, or a formulation designed to enhance the delivery and targeted release of the active compound.

A Comparative Analysis of 3-Hydroxy-3',4'-dimethoxyflavone's Anti-Cancer Activity in Glioblastoma and Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and signaling effects of the flavonoid 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) reveals distinct mechanisms of action in glioblastoma and leukemia cell lines. This guide synthesizes available experimental data to provide a comparative overview for researchers in oncology and drug development.

While the originally intended compound for this guide was 3,7-Dihydroxy-3',4'-dimethoxyflavone, a thorough review of published literature revealed a scarcity of data on its activity across multiple cell lines. In contrast, substantial research exists for its structural isomer, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF). This guide, therefore, focuses on HDMF to provide a robust, data-supported comparison of its anti-cancer properties.

Comparative Biological Activity of HDMF

HDMF exhibits potent anti-cancer effects in both glioblastoma and leukemia cell lines, albeit through different primary mechanisms. In the highly aggressive brain tumor, glioblastoma (U251 cell line), HDMF primarily targets the machinery of cell migration and invasion. In contrast, in leukemia cell lines (HL-60, U-937, and MOLT-3), its dominant effect is the induction of programmed cell death, or apoptosis.

Cell Line TypeKey Biological EffectQuantitative Data (IC50)
Glioblastoma (U251) Inhibition of cell migration and invasionNot Reported
Leukemia (U-937) Induction of Apoptosis1.6 ± 0.6 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture
  • U251 Glioblastoma Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Leukemia Cell Lines (HL-60, U-937, MOLT-3): Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay for Cell Migration
  • U251 cells were seeded in 6-well plates and grown to confluence.

  • A sterile pipette tip was used to create a uniform scratch across the cell monolayer.

  • The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Cells were then incubated with either vehicle control or varying concentrations of HDMF.

  • The closure of the scratch was monitored and photographed at different time points (e.g., 0, 12, and 24 hours).

  • The rate of cell migration was quantified by measuring the change in the width of the scratch over time.[1]

Transwell Invasion Assay
  • The upper chambers of Transwell inserts with an 8 µm pore size were coated with a thin layer of Matrigel to mimic the extracellular matrix.

  • U251 cells, pre-treated with HDMF or vehicle, were seeded into the upper chambers in serum-free medium.

  • The lower chambers were filled with medium containing 10% FBS as a chemoattractant.

  • After a 24-hour incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

  • Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.[2][3]

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Leukemia cells were treated with HDMF or vehicle control for a specified duration.

  • Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

  • The mixture was incubated in the dark for 15 minutes at room temperature.

  • The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells was determined by flow cytometry.[4][5][6][7][8]

Western Blotting for Signaling Pathway Analysis
  • Cells were treated with HDMF for various time points and lysed to extract total proteins.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, ERK, JNK, c-Jun).

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of HDMF is underpinned by its modulation of distinct signaling pathways in glioblastoma and leukemia cells.

Inhibition of Glioblastoma Invasion via p38/ERK MAPK Pathway

In U251 glioblastoma cells, HDMF has been shown to inhibit the phosphorylation, and thus the activation, of p38 and Extracellular signal-Regulated Kinase (ERK), two key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of this pathway is crucial for the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion. By inhibiting the p38/ERK axis, HDMF effectively reduces the invasive potential of glioblastoma cells.[9]

G HDMF 3-Hydroxy-3',4'- dimethoxyflavone (HDMF) p38_ERK p38/ERK Pathway (Phosphorylation) HDMF->p38_ERK Inhibits MMPs Matrix Metalloproteinases (MMPs) Expression p38_ERK->MMPs Promotes Invasion Glioblastoma Cell Invasion & Migration MMPs->Invasion Enables

Caption: HDMF inhibits glioblastoma invasion by suppressing the p38/ERK pathway.

Induction of Apoptosis in Leukemia via JNK/SAPK Pathway

In leukemia cell lines, HDMF triggers the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, with caspase-9 being a key initiator. This process is, at least in part, regulated by the c-Jun N-terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) pathway, another branch of the MAPK signaling cascade. Activation of JNK/SAPK is often associated with cellular stress and can lead to apoptosis. The cell death induced by HDMF in leukemia cells is significantly attenuated by inhibitors of JNK/SAPK, highlighting the critical role of this pathway.[1][10]

G HDMF 3-Hydroxy-3',4'- dimethoxyflavone (HDMF) JNK_SAPK JNK/SAPK Pathway Activation HDMF->JNK_SAPK Mitochondria Mitochondria JNK_SAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apoptosis Leukemia Cell Apoptosis Caspase9->Apoptosis

Caption: HDMF induces apoptosis in leukemia cells via the JNK/SAPK pathway.

Experimental Workflow

The cross-validation of HDMF's activity in these distinct cancer types follows a logical experimental progression.

G cluster_glioblastoma Glioblastoma (U251) cluster_leukemia Leukemia (U-937) G_Start Treat U251 Cells with HDMF G_Migration Wound Healing Assay G_Start->G_Migration G_Invasion Transwell Invasion Assay G_Start->G_Invasion G_Signaling Western Blot for p-p38 & p-ERK G_Start->G_Signaling Conclusion Comparative Analysis of Mechanisms of Action G_Signaling->Conclusion L_Start Treat U-937 Cells with HDMF L_Viability MTT Assay (IC50) L_Start->L_Viability L_Apoptosis Annexin V/PI Staining L_Start->L_Apoptosis L_Signaling Western Blot for p-JNK L_Start->L_Signaling L_Signaling->Conclusion

Caption: Experimental workflow for comparing HDMF activity in different cell lines.

References

3,7-Dihydroxy-3',4'-dimethoxyflavone versus 7,4'-dimethoxy-3-hydroxyflavone antithrombotic activity

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between 3,7-Dihydroxy-3',4'-dimethoxyflavone and 7,4'-dimethoxy-3-hydroxyflavone reveals a significant disparity in the available scientific literature regarding their antithrombotic activities. While 7,4'-dimethoxy-3-hydroxyflavone has been the subject of targeted research demonstrating notable antiplatelet and antithrombotic efficacy, there is a conspicuous absence of experimental data on the antithrombotic properties of this compound.

This guide synthesizes the current state of knowledge on both compounds to aid researchers, scientists, and drug development professionals in understanding their known activities and identifying areas for future investigation.

7,4'-Dimethoxy-3-hydroxyflavone: A Promising PAR4 Antagonist

Recent studies have identified 7,4'-dimethoxy-3-hydroxyflavone as a potent antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] This mechanism of action confers upon it significant antithrombotic properties with a potentially favorable safety profile.

Quantitative Data on Antithrombotic Activity

The following table summarizes the key quantitative findings from in vitro and in vivo studies on 7,4'-dimethoxy-3-hydroxyflavone.

Assay Parameter Measured Key Findings Reference
In Vitro Platelet Aggregation Inhibition of PAR4-mediated human platelet aggregationSelective and potent inhibition[1][2]
In Vitro Thrombus Formation Reduction of thrombus formation on collagen-coated surfaces under arterial shearSignificant reduction in thrombus formation[1][2]
In Vivo Thrombosis Model (FeCl₃-induced carotid artery occlusion in mice) Protection from arterial occlusionSignificant protection from occlusive thrombus formation[1][2]
In Vivo Bleeding Time (mice) Tail bleeding timeNo significant effect on bleeding time[1][2]
Mechanism of Action: Signaling Pathway Inhibition

7,4'-dimethoxy-3-hydroxyflavone exerts its antiplatelet effects by inhibiting PAR4-mediated downstream signaling pathways. This includes the suppression of Ca²⁺/protein kinase C, Akt, and the MAP kinases ERK and p38 in human platelets.[1][2]

G cluster_platelet Platelet cluster_downstream Downstream Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Ca_PKC Ca²⁺ / Protein Kinase C PAR4->Ca_PKC Akt Akt PAR4->Akt MAPK MAP Kinases (ERK, p38) PAR4->MAPK DMF_OH 7,4'-dimethoxy- 3-hydroxyflavone DMF_OH->PAR4 Inhibits Aggregation Platelet Aggregation GPIIb/IIIa Activation P-selectin Secretion Ca_PKC->Aggregation Akt->Aggregation MAPK->Aggregation

Caption: Signaling pathway of 7,4'-dimethoxy-3-hydroxyflavone's antiplatelet activity.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the antithrombotic activity of 7,4'-dimethoxy-3-hydroxyflavone is provided below.

Experiment Methodology
Human Platelet Aggregation Platelet-rich plasma is prepared from human blood. Platelet aggregation is induced by a PAR4-activating peptide in the presence or absence of 7,4'-dimethoxy-3-hydroxyflavone. Aggregation is measured using light transmission aggregometry.
Thrombus Formation in a Microfluidic System Recalcified whole blood is perfused over a collagen-coated surface in a microfluidic chamber at an arterial shear rate. The formation of thrombi is observed and quantified by microscopy.
FeCl₃-induced Carotid Artery Thrombosis in Mice The carotid artery of an anesthetized mouse is exposed, and a filter paper saturated with ferric chloride (FeCl₃) is applied to induce endothelial injury and subsequent thrombus formation. Time to occlusion is measured in control and compound-treated animals.
Tail Bleeding Time in Mice The tip of a mouse's tail is transected, and the time it takes for bleeding to cease is recorded. This assay assesses the potential for bleeding side effects of antithrombotic agents.

This compound: An Unexplored Candidate

In stark contrast to the wealth of data for its structural isomer, a comprehensive search of the scientific literature reveals no published studies on the antithrombotic, antiplatelet, or anticoagulant activity of this compound. The available information is limited to its chemical properties and its identification as a metabolite in some biological systems.

This lack of data presents a significant knowledge gap. The structural similarities and differences between these two flavonoids could provide valuable insights into the structure-activity relationships for the antithrombotic effects of this class of compounds.

G cluster_workflow Proposed Research Workflow Start Identify 3,7-Dihydroxy-3',4'- dimethoxyflavone InVitro In Vitro Screening (Platelet Aggregation, Coagulation Assays) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Receptor Binding, Signaling Pathway Analysis) InVitro->Mechanism InVivo In Vivo Thrombosis Models (e.g., FeCl₃-induced thrombosis) Mechanism->InVivo Safety Safety Assessment (e.g., Bleeding Time) InVivo->Safety End Comparative Analysis with 7,4'-dimethoxy-3-hydroxyflavone Safety->End

Caption: A proposed workflow for investigating the antithrombotic potential of this compound.

Conclusion

The current body of evidence strongly supports the antithrombotic potential of 7,4'-dimethoxy-3-hydroxyflavone, acting via PAR4 antagonism with a promising safety profile. In contrast, this compound remains uninvestigated in the context of thrombosis. This highlights a clear opportunity for future research to explore the antithrombotic activity of this compound and to further elucidate the structure-activity relationships of dimethoxy-hydroxyflavones as a class of potential antithrombotic agents. Such studies would be invaluable for the development of novel antiplatelet therapies.

References

Confirming the Molecular Targets of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential molecular targets of 3,7-Dihydroxy-3',4'-dimethoxyflavone, a flavonoid compound with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this document focuses on its likely targets based on the known activities of structurally similar flavonoids. We present a framework for experimental validation, including detailed protocols and a comparison with alternative compounds known to modulate these pathways.

Postulated Molecular Targets

Based on the structure of this compound and the established bioactivities of related flavonoids, the primary putative molecular targets are:

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses. The structurally related compound, 3',4'-dimethoxyflavone, has been identified as an AhR antagonist.

  • Caspase Cascade: A family of proteases that play a crucial role in the execution of apoptosis (programmed cell death). Many flavonoids have been shown to modulate caspase activity, thereby influencing cell survival and death.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Flavonoids are known to modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38.

Comparative Analysis of Flavonoids and Alternative Compounds

To facilitate the experimental investigation of this compound, the following tables summarize the activities of related flavonoids and other compounds on the postulated molecular targets.

Table 1: Comparative Activity of Compounds on the Aryl Hydrocarbon Receptor (AhR)

CompoundChemical ClassActivityPotency (IC50/EC50)Reference
3',4'-Dimethoxyflavone FlavoneAntagonist~10 µM (for 100% inhibition of TCDD-induced activity)[1]
Quercetin FlavonolAntagonistIC50: 3.2 µM (against TCDD-induced AhR transformation)[2]
Kaempferol FlavonolAntagonist-[2]
Apigenin FlavoneAntagonist-[3]
Luteolin FlavoneAntagonist-[3]
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Halogenated Aromatic HydrocarbonAgonistKd: 39 ± 20 nM[4]

Table 2: Comparative Activity of Flavonoids on Caspases

CompoundTarget Caspase(s)ActivityPotency (IC50)Reference
Myricetin Caspase-1, -3, -7Inhibitor-[5]
Quercetin Caspase-1, -3, -7Inhibitor-[5]
Kaempferol Caspase-1, -3, -7Inhibitor-[5]
Luteolin Caspase-1, -3, -7Inhibitor-[5]
Apigenin -Cytotoxic<20 µM (MDA-MB-231 cells)[5]
Genistein Caspase-3Activator-[6]

Table 3: Comparative Activity of Flavonoids on the MAPK Pathway

CompoundTarget Kinase(s)ActivityPotency (IC50)Reference
5,7,3'-trihydroxy-3,4'-dimethoxyflavone ERK1/2, JNK/SAPKActivator-[7]
Myricetin MEK1Inhibitor-[8]
Rutin MAPK3 (ERK1)InhibitorBinding Affinity: < -10 kcal/mol (in silico)[9]
Vicenin-2 MAPK3 (ERK1)InhibitorBinding Affinity: < -10 kcal/mol (in silico)[9]

Experimental Protocols for Target Validation

To confirm the molecular targets of this compound, a series of in vitro assays are recommended.

Aryl Hydrocarbon Receptor (AhR) Binding and Activity

a) Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

  • Principle: A radiolabeled AhR agonist (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., liver cytosol or cell lysate) in the presence and absence of the test compound. The amount of radioactivity bound to the receptor is then measured to determine the inhibitory potential of the test compound.

  • Protocol Outline:

    • Prepare hepatic cytosol or cell lysate containing AhR.

    • Incubate the cytosol/lysate with a fixed concentration of [³H]TCDD and varying concentrations of this compound or a known competitor.

    • Separate receptor-bound from free radioligand using methods like hydroxylapatite (HAP) assay or charcoal-dextran stripping.[4]

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

b) Reporter Gene Assay

This cell-based assay measures the functional consequence of AhR activation or inhibition.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an AhR-responsive promoter (containing Dioxin Response Elements - DREs). Activation of AhR by an agonist leads to the expression of luciferase, which can be quantified. An antagonist will inhibit this induction.

  • Protocol Outline:

    • Culture a suitable cell line (e.g., HepG2, MCF-7) and transfect with the DRE-luciferase reporter plasmid.

    • Treat the cells with an AhR agonist (e.g., TCDD) in the presence of varying concentrations of this compound.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the IC50 value for the inhibition of agonist-induced luciferase activity.

Caspase Activity Assays

These assays measure the enzymatic activity of specific caspases involved in the apoptotic pathway.

  • Principle: Fluorogenic or colorimetric substrates containing a specific peptide sequence recognized by a particular caspase are used. Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified.

  • Protocol Outline (Fluorometric Assay for Caspase-3/7):

    • Induce apoptosis in a relevant cell line (e.g., Jurkat, HeLa) using a known stimulus.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells to release the caspases.

    • Incubate the cell lysate with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

    • Calculate the percentage of inhibition of caspase activity compared to the untreated control.

MAPK Pathway Activation (Western Blotting)

This technique is used to detect the phosphorylation status of key kinases in the MAPK pathway.

  • Principle: Phosphorylation of ERK, JNK, and p38 kinases is a hallmark of MAPK pathway activation. Western blotting with phospho-specific antibodies allows for the detection and quantification of these activated kinases.

  • Protocol Outline:

    • Culture a suitable cell line and treat with varying concentrations of this compound for different time points. A positive control (e.g., growth factor, stress-inducing agent) should be included.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

Visualizing Signaling Pathways and Workflows

Diagram 1: Postulated Signaling Pathways for this compound

Signaling_Pathways cluster_AhR Aryl Hydrocarbon Receptor Pathway cluster_MAPK MAPK Signaling Pathway cluster_Caspase Caspase-Mediated Apoptosis Flavonoid This compound AhR AhR Flavonoid->AhR Antagonism? ARNT ARNT AhR->ARNT Dimerization DRE DRE ARNT->DRE Binding Gene_Expression Target Gene Expression DRE->Gene_Expression Transcription Stimulus External Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Flavonoid_MAPK This compound Flavonoid_MAPK->MAPK Modulation? Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Flavonoid_Caspase This compound Flavonoid_Caspase->Effector_Caspases Inhibition/Activation?

Caption: Postulated signaling pathways potentially modulated by this compound.

Diagram 2: Experimental Workflow for Target Validation

Experimental_Workflow Start Start: Hypothesis Generation Compound This compound Start->Compound Target1 AhR Binding Assay (Radioligand) Compound->Target1 Target2 Caspase Activity Assay (Fluorometric) Compound->Target2 Target3 MAPK Phosphorylation (Western Blot) Compound->Target3 Cell_Based_Assay1 AhR Reporter Gene Assay Target1->Cell_Based_Assay1 Cell_Based_Assay2 Apoptosis Assay (Annexin V/PI) Target2->Cell_Based_Assay2 Cell_Based_Assay3 Cell Viability Assay (MTT) Target3->Cell_Based_Assay3 Data_Analysis Data Analysis (IC50/EC50 Determination) Cell_Based_Assay1->Data_Analysis Cell_Based_Assay2->Data_Analysis Cell_Based_Assay3->Data_Analysis Conclusion Conclusion: Confirmed Molecular Targets Data_Analysis->Conclusion

Caption: A generalized workflow for the experimental validation of molecular targets.

This guide provides a starting point for the systematic investigation of the molecular targets of this compound. By employing the outlined experimental approaches and comparing the results with the provided data on related compounds, researchers can elucidate the mechanism of action of this promising flavonoid.

References

Safety Operating Guide

Personal protective equipment for handling 3,7-Dihydroxy-3',4'-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,7-Dihydroxy-3',4'-dimethoxyflavone. The following procedures are based on best practices for handling similar flavonoid compounds and general laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are recommended.[2][3]Protects eyes from splashes and airborne particles.[2]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable for handling flavonoids.[2] Regularly inspect gloves for any signs of degradation or puncture before use.Prevents skin contact with the chemical.
Body Protection Laboratory CoatA full-length lab coat is required.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.Provides an additional layer of protection against chemical splashes.
Respiratory Protection N95 Respirator or equivalentRequired when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[2][3]Protects the respiratory system from airborne particles.[2]
Foot Protection Closed-toe ShoesMade of a durable, non-porous material.Protects feet from spills and falling objects.[4]

Safe Handling Procedures

Adherence to proper handling protocols is critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling the Compound:

    • As a powder, this compound can become airborne. Handle with care to avoid generating dust.

    • When weighing the compound, do so in a ventilated enclosure or a balance with a draft shield.

    • Use appropriate tools (spatulas, etc.) to handle the solid. Avoid direct contact with skin.

  • Preparing Solutions:

    • Based on general flavonoid properties, Dimethyl sulfoxide (DMSO) is a common solvent.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If heating is required for dissolution, do so in a controlled manner (e.g., using a water bath) within a fume hood.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling Solid Compound cluster_solution 3. Solution Preparation cluster_cleanup 4. Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Materials prep_workspace->prep_materials weigh Weigh Compound in Ventilated Enclosure prep_materials->weigh Proceed to Handling transfer Carefully Transfer Solid weigh->transfer add_solid Slowly Add Solid to Solvent transfer->add_solid Proceed to Solution Prep add_solvent Add Solvent to Beaker add_solvent->add_solid dissolve Dissolve (with gentle heating if necessary) add_solid->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste According to Protocol decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: A flowchart illustrating the key steps for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any grossly contaminated items (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Any needles, syringes, or other sharps contaminated with the compound should be placed in a designated sharps container.
Contaminated PPE Disposable gloves and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

By adhering to these safety protocols and procedures, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.